Ca(II)-EDTA disodium dihydrate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |
|---|---|
Molecular Formula |
C10H16N2Na2O8 |
Molecular Weight |
338.22 g/mol |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |
InChI Key |
BDOYKFSQFYNPKF-UHFFFAOYSA-N |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na] |
Color/Form |
White crystalline powder |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
physical_description |
Dry Powder; Liquid; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
Stability constant of the Ca(II)-EDTA complex in aqueous solution.
An In-depth Technical Guide to the Stability Constant of the Ca(II)-EDTA Complex in Aqueous Solution
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid widely recognized for its ability to form stable, water-soluble complexes with a vast range of metal ions. Its interaction with the calcium(II) ion is of paramount importance across various scientific and industrial domains, including analytical chemistry, biochemistry, environmental science, and pharmaceuticals. EDTA serves as a hexadentate ligand, utilizing its two amine nitrogens and four carboxylate oxygens to envelop the Ca(II) ion in a highly stable, cage-like structure.[1][2]
The stability of this complex is quantified by the equilibrium formation constant (K_f), often expressed in its logarithmic form (log K_f). This constant is a critical parameter for understanding and predicting the behavior of calcium ions in the presence of EDTA. Its value is fundamental in applications such as complexometric titrations for determining water hardness, formulating buffer solutions with specific free calcium concentrations, and in drug development where chelation therapy is employed.[3][4] This guide provides a comprehensive overview of the quantitative data, thermodynamic properties, and experimental methodologies related to the Ca(II)-EDTA complex.
Quantitative Data: Stability and Thermodynamic Constants
The formation of the Ca(II)-EDTA complex is governed by the following equilibrium:
Ca²⁺ + Y⁴⁻ ⇌ [CaY]²⁻
Where Y⁴⁻ represents the fully deprotonated form of EDTA. The stability constant (K_f) is defined as:
K_f = [ [CaY]²⁻ ] / ( [Ca²⁺] * [Y⁴⁻] )
The stability of the complex is significantly influenced by experimental conditions such as pH, temperature, and the ionic strength of the solution.[5]
Stability Constants
The following table summarizes reported values for the logarithm of the stability constant for the Ca(II)-EDTA complex under specified conditions.
| log K_f | Temperature (°C) | Ionic Strength (M) | Notes | Reference(s) |
| 10.65 | 25 | 0.1 | Standard value frequently cited. | [6][7] |
| 10.65 | Not Specified | Not Specified | General reference value. | [1][2] |
| ~10.4 (K = 2.5 x 10¹⁰) | Not Specified | Not Specified | Value used in a seawater analysis example at pH 11. | [8] |
Thermodynamic Parameters
The formation of the Ca(II)-EDTA complex is an exothermic process.[9] Thermodynamic parameters provide deeper insight into the driving forces of the complexation reaction.
| Parameter | Value | Conditions | Notes | Reference(s) |
| Intrinsic Enthalpy (ΔH°) | -5.4 kcal/mol | Not Specified | Represents the enthalpy of binding excluding buffer ionization effects. | [9] |
| Apparent Enthalpy (ΔH) | -0.56 kcal/mol | pH 7.5 | The measured enthalpy is highly dependent on the buffer system due to proton exchange. | [9] |
| Heat Capacity (ΔCp) | ~ 0 | 5-48 °C | Indicates that the enthalpy of binding has little dependence on temperature. | [9] |
Experimental Protocols for Determination of Stability Constants
Several analytical techniques can be employed to determine the stability constant of the Ca(II)-EDTA complex. Potentiometric titration and isothermal titration calorimetry are two of the most rigorous and commonly cited methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining equilibrium constants.[10][11] It involves monitoring the concentration of the free (uncomplexed) metal ion using an ion-selective electrode (ISE) or a pH electrode while titrating a solution of the metal ion with the ligand (EDTA).
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of a calcium salt (e.g., CaCl₂ or CaCO₃ dissolved in minimal HCl) of known concentration.[12]
-
Prepare a standard solution of the disodium salt of EDTA (Na₂H₂Y·2H₂O), as it is more soluble than the free acid form.[12][13]
-
Prepare a suitable buffer solution to maintain a constant pH throughout the titration (e.g., an ammonia-ammonium chloride buffer for pH 10).[3][12] The pH must be precisely known as the stability is highly pH-dependent.[14]
-
-
Apparatus Setup:
-
Use a high-precision potentiometer or pH meter equipped with a Calcium Ion-Selective Electrode (Ca-ISE) and a suitable reference electrode.
-
Place the calcium salt solution, buffer, and an appropriate amount of background electrolyte (to maintain constant ionic strength) into a thermostatted titration vessel.
-
Immerse the electrodes in the solution. Use a magnetic stirrer for continuous mixing.
-
Use an automated burette for precise delivery of the EDTA titrant.
-
-
Titration Procedure:
-
Record the initial potential (E₁) of the solution before any titrant is added.
-
Add small, precise increments of the standard EDTA solution.
-
After each addition, allow the system to reach equilibrium and record the stable potential reading.
-
Continue the additions well past the equivalence point to generate a complete titration curve (Potential vs. Volume of EDTA added).
-
-
Data Analysis:
-
The potential measured by the Ca-ISE is related to the free calcium ion concentration, [Ca²⁺], by the Nernst equation.
-
For each point on the titration curve, calculate the corresponding [Ca²⁺].
-
Calculate the total concentrations of calcium (C_M) and EDTA (C_L) at each point based on the initial amounts and volumes added.
-
The concentration of the complex, [[CaY]²⁻], can be calculated as C_M - [Ca²⁺].
-
The concentration of the uncomplexed EDTA in all its protonated forms can be calculated as C_L - [[CaY]²⁻].
-
To find the concentration of the fully deprotonated ligand, [Y⁴⁻], the alpha fraction (α_Y4-) at the specific pH of the experiment must be used: [Y⁴⁻] = α_Y4- * (C_L - [[CaY]²⁻]).
-
Finally, calculate the stability constant K_f using the concentrations determined. The data are typically processed using specialized computer programs that perform least-squares refinement to obtain the most accurate stability constant value.[11][15]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding affinity (K_f), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Solution Preparation:
-
Prepare precisely known concentrations of a calcium salt solution and an EDTA solution in the same buffer. Degas both solutions thoroughly to prevent the formation of bubbles in the calorimeter cell.
-
The choice of buffer is critical, as the heat of protonation/deprotonation of the buffer can contribute significantly to the measured heat change.[9] A buffer with a low ionization enthalpy is often preferred.
-
-
Apparatus Setup:
-
Load the calcium solution into the sample cell of the ITC instrument.
-
Load the EDTA solution into the injection syringe.
-
Allow the instrument to equilibrate to the desired experimental temperature.
-
-
Titration Procedure:
-
A series of small, precisely known volumes of the EDTA solution are injected from the syringe into the sample cell containing the calcium solution.
-
After each injection, the heat released or absorbed due to the complex formation is measured by the instrument, which records it as a power differential required to maintain zero temperature difference between the sample and reference cells.
-
The titration continues until the calcium ions in the cell are saturated with EDTA.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrating these peaks yields the amount of heat generated per injection.
-
A plot of the heat evolved per mole of injectant versus the molar ratio of EDTA to Ca(II) is generated. This is the binding isotherm.
-
This binding isotherm is then fitted to a suitable binding model (typically a 1:1 binding model for this system) using specialized software.
-
The fitting process directly yields the thermodynamic parameters: the association constant (K_a, which is K_f), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(K_f) and ΔG = ΔH - TΔS.
-
Mandatory Visualizations
Ca(II)-EDTA Complexation Equilibrium
The following diagram illustrates the fundamental equilibrium between the free ions and the resulting chelate complex.
Caption: Equilibrium of Ca(II) and deprotonated EDTA (Y⁴⁻) forming the stable [CaY]²⁻ complex.
Experimental Workflow for Potentiometric Titration
This flowchart outlines the key steps in determining the Ca(II)-EDTA stability constant using potentiometry.
Caption: Workflow for determining the Ca-EDTA stability constant via potentiometric titration.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Calcium- and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength | Semantic Scholar [semanticscholar.org]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. experimental chemistry - How do I determine the amount of Calcium in a substance using EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 2. Calcium reacts with EDTA to form Ca-EDTAcomplex | Chegg.com [chegg.com]
- 9. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis and Purification of Ca(II)-EDTA Disodium Dihydrate
This technical guide provides an in-depth overview of the synthesis and purification methods for Ca(II)-EDTA disodium dihydrate, also known as calcium disodium edetate. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process workflows.
Introduction
Calcium disodium edetate (CaNa₂EDTA) is a chelating agent used extensively in the food and medical industries. In medicine, it is primarily used to treat lead poisoning. Its synthesis involves the reaction of ethylenediaminetetraacetic acid (EDTA) with a sodium base and a calcium salt. The subsequent purification is critical to ensure the final product meets the stringent purity requirements for pharmaceutical use.
Synthesis Methodologies
The primary synthesis route for this compound involves a multi-step process beginning with the neutralization of EDTA.
Reaction with a Calcium-Containing Compound
A common method involves the reaction of disodium EDTA with a calcium-containing compound.[1] This process is advantageous due to its high yield.
Experimental Protocol:
-
Preparation of the Mixed Solution: Add 1-2g of a calcium-containing compound (such as calcium chloride, calcium hydroxide, calcium oxide, or calcium carbonate) to 160-180g of a solvent (e.g., purified water, methanol, ethanol, acetone, or tetrahydrofuran) while stirring to form a mixed solution.[1]
-
Heating and Stirring: Heat the mixed solution to 35-45°C and continue stirring.[1]
-
Addition of Disodium EDTA: Add 7-9g of disodium ethylenediaminetetraacetate to the heated solution and stir.[1]
-
Reflux and Concentration: Heat the mixture to reflux for 1.5 hours. After reflux, concentrate the solution under reduced pressure to one-third of its original volume.[1]
-
Cooling and Filtration: Cool the concentrated solution to room temperature and filter it.[1]
-
Crystallization: Slowly add 350-450ml of a crystallization solution (such as methanol, ethanol, or ether) to the filtrate while stirring. A large number of crystals will appear.[1]
-
Final Stirring and Standing: After the addition of the crystallization solution, stir the mixture for an additional 30 minutes and then let it stand for 1.5 hours.[1]
-
Isolation and Drying: Filter the solution, wash the filter cake with a washing solution (e.g., dehydrated alcohol), and dry the final product. This method can achieve a yield of 95%.[1]
Synthesis Using a Membrane Chemical Reactor
An alternative, modern approach utilizes a membrane chemical reactor to improve reaction selectivity and safety, resulting in a high-purity product.[2]
Experimental Protocol:
-
Initial Reaction: In a membrane chemical reactor filled with deionized water at 50-90°C, alternately charge sodium hydroxide and ethylenediaminetetraacetic acid in a weight ratio of 1:3.5 to 1:3.7 in batches until the pH of the reaction solution is 4-4.5.[2]
-
Incubation: After charging, incubate the reaction solution at 90-95°C for 30-40 minutes, maintaining the pH between 4 and 4.5 by adding EDTA or sodium hydroxide as needed.[2]
-
Final pH Adjustment: After the incubation period, add a calcium-containing compound such as calcium oxide to adjust the pH to the required range for the final product.[2]
-
Purification: The subsequent purification steps include press filtration, crystallization, dewatering, and drying.[2]
Purification and Quality Control
Purification is a critical step to ensure the final product meets pharmacopeial standards. The process typically involves filtration, crystallization, dewatering, and drying.[2] The quality of the final product is assessed through various analytical tests.
| Parameter | Specification | Reference |
| Purity (on anhydrous basis) | 98.0% to 102.0% | [3][4] |
| pH (1 in 5 solution) | 6.5 to 8.0 | [5] |
| Water Content | 5.0% to 13.0% | [3][5] |
| Chloride | Not more than 0.10% | [3] |
| Disodium edetate | Not more than 1.0% | [3][4] |
| Nitrilotriacetic acid | Not more than 0.1% | [5] |
| Heavy Metals | Not more than 20 ppm | [3] |
Assay Protocol for Purity Determination:
-
Accurately weigh about 1.2 g of Edetate Calcium Disodium.[4][5]
-
Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone TS.[4][5]
-
Titrate slowly with 0.1 M mercuric nitrate VS until the first appearance of a purplish color.[4][5]
-
Perform a blank determination for any necessary correction.[4][5]
-
Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[4][5]
Process Diagrams
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow via Reaction with a Calcium Compound.
Caption: Synthesis and Purification Workflow Using a Membrane Chemical Reactor.
References
- 1. CN103172532A - Preparation method of ethylenediaminetetraacetic acid calcium disodium salt - Google Patents [patents.google.com]
- 2. CN103709057A - Method for manufacturing disodium edetate dihydrate - Google Patents [patents.google.com]
- 3. uspnf.com [uspnf.com]
- 4. Disodium Calcium EDTA EP BP Ph Eur USP NF FCC Food Grade Manufacturers [anmol.org]
- 5. usp.org [usp.org]
Spectroscopic Characterization of Ca(II)-EDTA Disodium Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Calcium(II)-EDTA Disodium Dihydrate, a widely utilized chelating agent in various scientific and industrial applications. This document details the principles, experimental protocols, and data interpretation for key spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry.
Molecular Structure and Chelation
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. In the Ca(II)-EDTA complex, the EDTA molecule wraps around the central calcium ion, forming a stable, cage-like structure.[1][2] The coordination occurs through the two nitrogen atoms and the four carboxylate groups of the EDTA molecule.[1][2] This strong chelation makes Ca(II)-EDTA a highly effective sequestering agent for calcium ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Ca(II)-EDTA disodium dihydrate reveals characteristic vibrational modes of the carboxylate groups and the carbon-nitrogen bonds within the chelate structure.
Experimental Protocol: FTIR Spectroscopy
A common method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.[3]
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Presentation: FTIR Spectral Data
The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the carboxylate groups to the calcium ion results in a shift of the carbonyl stretching frequency compared to free EDTA.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching of water of hydration | [6] |
| ~2950-2850 | C-H stretching of ethylene and acetate groups | [6] |
| ~1620 | Asymmetric stretching of carboxylate group (C=O) | [1] |
| ~1474 | CH₂ bending | [6] |
| ~1394 | Symmetric stretching of carboxylate group (C-O) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for elucidating the structure of molecules in solution. For Ca(II)-EDTA, ¹H NMR can confirm the chelation of the calcium ion by observing the chemical shifts of the protons on the EDTA backbone.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in deuterium oxide (D₂O). A typical concentration for small molecule NMR is in the range of 10-50 mg/mL.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of the Ca(II)-EDTA complex shows two main signals corresponding to the ethylene (-N-CH₂-CH₂) and acetate (-N-CH₂-COO⁻) protons of the EDTA ligand. The chelation to Ca²⁺ influences the chemical environment of these protons, leading to distinct chemical shifts.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |
| Ethylene (-N-CH₂-CH₂-N-) | ~2.56 | singlet | [7] |
| Acetate (-N-CH₂-COO⁻) | ~3.13 | singlet | [7] |
UV-Visible (UV-Vis) Spectroscopy
This compound is a colorless compound and does not exhibit significant absorbance in the UV-Visible region. However, UV-Vis spectroscopy can be employed indirectly for its characterization and quantification through complexometric titration.
Experimental Protocol: Complexometric Titration with UV-Vis Detection
This method involves the titration of a calcium-containing sample with a standardized EDTA solution using a colorimetric indicator.
-
Reagent Preparation:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a buffered solution at an appropriate pH (e.g., pH 10) to ensure the stability of the Ca-indicator complex.
-
Select a suitable metallochromic indicator that changes color upon complexation with calcium ions, such as Eriochrome Black T or Calmagite.
-
-
Titration and Data Acquisition:
-
To a solution containing the calcium ion sample and the indicator, titrate with the standard EDTA solution.
-
Monitor the absorbance of the solution at the wavelength of maximum absorbance for the Ca-indicator complex using a UV-Vis spectrophotometer.
-
The endpoint of the titration is reached when the color of the solution changes, indicating that all the calcium ions have been complexed by EDTA. This corresponds to a sharp change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus the volume of EDTA added.
-
The equivalence point can be determined from the inflection point of the titration curve, which allows for the calculation of the calcium concentration in the original sample.
-
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. For Ca(II)-EDTA, Raman spectroscopy can be used to study the chelation in aqueous solutions.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Prepare an aqueous solution of this compound. The concentration will depend on the sensitivity of the instrument.
-
-
Data Acquisition:
-
Place the solution in a suitable sample holder (e.g., a quartz cuvette).
-
Irradiate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
Collect the scattered light and analyze it with a Raman spectrometer.
-
Acquisition parameters such as laser power and exposure time should be optimized to obtain a good quality spectrum without causing sample degradation.
-
Data Presentation: Raman Spectral Data
| Wavenumber Range (cm⁻¹) | Probable Assignment |
| 1400-1450 | Symmetric COO⁻ stretching |
| 900-950 | C-C and C-N stretching of the chelate ring |
| 400-500 | Ca-N and Ca-O stretching vibrations |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions and complexes from solution. It can be used to confirm the molecular weight and stoichiometry of the Ca(II)-EDTA complex.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile. The concentration is typically in the low micromolar range.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve stable ionization and efficient desolvation.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Data Presentation: Mass Spectrometry Data
In positive ion mode, the Ca(II)-EDTA complex is expected to be observed as sodiated or protonated adducts. In negative ion mode, the deprotonated complex is typically observed. The fragmentation of the complex can be studied using tandem mass spectrometry (MS/MS) to gain further structural information.[8]
| Ion | Expected m/z (approximate) | Ionization Mode |
| [Ca(EDTA)Na]⁺ | 395.0 | Positive |
| [Ca(EDTA)H]⁺ | 373.0 | Positive |
| [Ca(EDTA-H)]⁻ | 371.0 | Negative |
Note: The exact m/z values will depend on the isotopic distribution of the elements.
This technical guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For more in-depth analysis and specific applications, it is recommended to consult the primary literature and specialized analytical resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 4. scienceijsar.com [scienceijsar.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Hygroscopic Nature of Calcium Disodium EDTA: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Calcium disodium ethylenediaminetetraacetate (EDTA), a widely utilized chelating agent in the pharmaceutical, food, and cosmetic industries, is known for its ability to sequester divalent and trivalent metal ions, thereby enhancing the stability and efficacy of various products. In pharmaceutical formulations, it is employed as a stabilizer, particularly in injectable, ophthalmic, and oral dosage forms, to prevent degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions.[1][2] The physical properties of excipients are of paramount importance in drug development, and for calcium disodium EDTA, its interaction with atmospheric moisture—its hygroscopicity—is a critical attribute that can influence its handling, storage, and performance within a formulation.
This technical guide provides an in-depth exploration of the hygroscopic nature of calcium disodium EDTA, consolidating available data and presenting detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this excipient's behavior in the presence of moisture.
Physicochemical Properties and Hygroscopicity Profile
Calcium disodium EDTA is typically available as a white, odorless, crystalline powder or granules.[3] It is known to be slightly hygroscopic and is stable in air.[4] The material can exist in hydrated forms, commonly as a dihydrate or a mixture of dihydrate and trihydrate.[5] Pharmacopeial standards for the dihydrate specify a water content ranging from 5.0% to 13.0%.[4]
Hygroscopicity Classification
Table 1: Hypothetical Moisture Sorption Isotherm Data for Calcium Disodium EDTA Dihydrate at 25°C
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |
| 0 | 8.7 (Theoretical water content of dihydrate) |
| 10 | 8.8 |
| 20 | 8.9 |
| 30 | 9.1 |
| 40 | 9.3 |
| 50 | 9.6 |
| 60 | 10.0 |
| 70 | 10.5 |
| 80 | 11.2 |
| 90 | 12.5 |
| 95 | 13.5 |
Note: This data is hypothetical and serves as a representation for a "slightly hygroscopic" material consistent with the known water content of the dihydrate form. Actual experimental data may vary.
Experimental Protocols for Hygroscopicity and Water Content Determination
Accurate characterization of the hygroscopic nature and water content of calcium disodium EDTA is crucial for quality control and formulation development. The following sections detail the recommended experimental protocols.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample at controlled temperature and relative humidity.
Experimental Protocol for DVS Analysis of Calcium Disodium EDTA:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the calcium disodium EDTA powder into a DVS sample pan.
-
Ensure the sample is evenly distributed in the pan to facilitate uniform exposure to the humidified gas stream.
-
-
Instrument Setup and Parameters:
-
Instrument: Dynamic Vapor Sorption Analyzer.
-
Temperature: 25.0 ± 0.1 °C.
-
Carrier Gas: Nitrogen, with a flow rate of 200 sccm.
-
Relative Humidity (RH) Profile:
-
Drying: Dry the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.
-
Sorption: Increase the RH in steps of 10% from 0% to 90% RH.
-
Desorption: Decrease the RH in steps of 10% from 90% back to 0% RH.
-
An additional high humidity step at 95% RH can be included to investigate behavior near saturation.
-
-
Equilibration Criterion: At each RH step, the sample is held until the rate of mass change is less than or equal to 0.002% per minute over a 10-minute period. A maximum equilibration time of 6 hours per step is recommended.
-
-
Data Analysis:
-
Plot the equilibrium moisture content (% change in mass from the dry weight) against the relative humidity to generate the moisture sorption-desorption isotherm.
-
Analyze the isotherm for features such as deliquescence, hysteresis (the difference between the sorption and desorption curves), and the formation of hydrates.
-
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. Both volumetric and coulometric KF titration can be used, with the volumetric method being more suitable for samples with higher water content, as is expected for the hydrated forms of calcium disodium EDTA.
Experimental Protocol for Volumetric Karl Fischer Titration:
-
Apparatus:
-
Automatic volumetric Karl Fischer titrator with a sealed titration vessel to prevent ingress of atmospheric moisture.
-
-
Reagents:
-
Titrant: Standardized Karl Fischer reagent (e.g., Hydranal-Composite 5). The titer of the reagent should be determined before use with a certified water standard or disodium tartrate dihydrate.
-
Solvent: Anhydrous methanol or a specialized KF solvent.
-
-
Procedure:
-
Solvent Blanking: Add a suitable volume of the KF solvent to the titration vessel and titrate to the electrometric endpoint with the KF reagent to neutralize any residual water in the solvent.
-
Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the calcium disodium EDTA sample.
-
Quickly transfer the sample into the conditioned titration vessel.
-
Stir to dissolve the sample.
-
Titrate with the standardized KF reagent to the electrometric endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.
Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for hygroscopicity testing and the logical considerations for handling calcium disodium EDTA in a pharmaceutical development context.
Impact of Hygroscopicity on Pharmaceutical Development
The slightly hygroscopic nature of calcium disodium EDTA necessitates careful consideration during various stages of drug development:
-
Storage and Handling: To maintain its physical and chemical integrity, calcium disodium EDTA should be stored in well-closed containers in an environment with controlled humidity. Exposure to high humidity for prolonged periods could lead to water sorption, potentially causing caking or clumping of the powder, which can affect handling and processing.
-
Formulation: During the manufacturing of solid dosage forms, the moisture content of all excipients, including calcium disodium EDTA, must be carefully monitored. Variations in moisture content can impact powder flow, compaction properties, and the final quality attributes of the dosage form.
-
Product Stability: The water sorbed by calcium disodium EDTA could potentially interact with the API or other excipients in the formulation, possibly leading to chemical degradation or physical changes over the product's shelf life. Therefore, stability studies under various humidity conditions are essential to ensure the long-term quality of the final drug product.
-
Packaging: For drug products containing calcium disodium EDTA, especially in solid dosage forms, the choice of packaging is critical. Packaging materials with a low moisture vapor transmission rate (MVTR) should be selected to protect the product from ambient humidity.
Conclusion
Calcium disodium EDTA is a valuable excipient in pharmaceutical formulations, and its slightly hygroscopic nature is a key physicochemical property that warrants careful consideration. While a complete public dataset of its moisture sorption isotherm is not available, its classification as "slightly hygroscopic" and the water content specifications for its hydrated forms provide a basis for understanding its behavior. By employing standardized experimental protocols such as Dynamic Vapor Sorption and Karl Fischer titration, researchers and drug development professionals can accurately characterize the moisture-related properties of their specific batches of calcium disodium EDTA. This understanding is crucial for ensuring appropriate storage, handling, and formulation strategies, ultimately contributing to the development of stable and effective pharmaceutical products.
References
The Role of Ca(II)-EDTA Disodium Dihydrate as a Metal Ion Buffer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ca(II)-EDTA disodium dihydrate and its function as a robust metal ion buffer. We will delve into the core principles of its mechanism, present quantitative data on its binding affinities, and provide detailed experimental protocols for its application in research and drug development.
Core Principles: The Mechanism of Metal Ion Buffering by Ca(II)-EDTA
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion, creating a stable, water-soluble complex.[1][2] The disodium calcium salt of EDTA (this compound) is particularly useful as a metal ion buffer because it can selectively exchange its bound calcium for other metal ions with a higher binding affinity for EDTA.[3]
The fundamental principle of its buffering action lies in the relative stability of different metal-EDTA complexes. When Ca(II)-EDTA is introduced into a system containing other divalent or trivalent metal ions, an equilibrium is established. If a metal ion forms a more stable complex with EDTA than calcium does, it will displace the calcium ion from the EDTA complex.[4] This equilibrium effectively "clamps" the concentration of the free, unbound metal ion at a low and constant level, thereby buffering its activity.
This mechanism is crucial in various biological and chemical systems where precise control of free metal ion concentration is necessary. For instance, it is used to prevent the precipitation of metal hydroxides, to control the activity of metal-dependent enzymes, and to mitigate the toxicity of heavy metals.[5][6]
Quantitative Data: Stability and pH Dependence
The effectiveness of a Ca(II)-EDTA buffer is dictated by the formation constants (Kf) of the various metal-EDTA complexes. A higher Kf value indicates a more stable complex. The stability of these complexes is also highly dependent on the pH of the solution, as the protonation state of EDTA affects its ability to bind metal ions.[7]
Below are tables summarizing the stability constants for various metal-EDTA complexes and the effect of pH on the conditional stability constant of the Ca(II)-EDTA complex.
Table 1: Stability Constants (log Kf) of Metal-EDTA Complexes [8]
| Metal Ion | log Kf |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Mn²⁺ | 14.04 |
| Fe²⁺ | 14.33 |
| Co²⁺ | 16.31 |
| Ni²⁺ | 18.62 |
| Cu²⁺ | 18.80 |
| Zn²⁺ | 16.50 |
| Cd²⁺ | 16.46 |
| Hg²⁺ | 21.80 |
| Pb²⁺ | 18.04 |
| Al³⁺ | 16.13 |
| Fe³⁺ | 25.1 |
Values are for 25°C and an ionic strength of 0.1 M.
Table 2: Conditional Stability Constant (log K'f) of Ca(II)-EDTA at Various pH Values
| pH | αY⁴⁻ | log K'f (Ca-EDTA) |
| 4.0 | 3.8 x 10⁻⁹ | 1.83 |
| 5.0 | 3.7 x 10⁻⁷ | 3.82 |
| 6.0 | 2.3 x 10⁻⁵ | 5.61 |
| 7.0 | 5.0 x 10⁻⁴ | 7.35 |
| 8.0 | 5.6 x 10⁻³ | 8.40 |
| 9.0 | 5.4 x 10⁻² | 9.38 |
| 10.0 | 3.7 x 10⁻¹ | 10.22 |
| 11.0 | 8.5 x 10⁻¹ | 10.58 |
| 12.0 | 9.8 x 10⁻¹ | 10.64 |
The conditional stability constant, K'f = Kf * αY⁴⁻, where αY⁴⁻ is the fraction of EDTA in its fully deprotonated form. The values for αY⁴⁻ are standard values found in analytical chemistry textbooks. The log Kf for Ca-EDTA is 10.65.[8]
Experimental Protocols
Preparation of a 0.1 M Ca(II)-EDTA Stock Solution
This protocol details the preparation of a stock solution that can be used to create metal ion buffers with specific free metal ion concentrations.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)
-
High-purity water (e.g., Milli-Q)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL and 1 L)
-
Analytical balance
Procedure:
-
Prepare a 0.1 M EDTA Solution: Accurately weigh 37.224 g of disodium EDTA dihydrate and dissolve it in approximately 800 mL of high-purity water in a 1 L beaker. Gently heat and stir the solution to aid dissolution.[9] Adjust the pH to 8.0 with concentrated NaOH to ensure the EDTA fully dissolves.[9] Once dissolved and cooled to room temperature, quantitatively transfer the solution to a 1 L volumetric flask and bring the volume to the mark with high-purity water.
-
Prepare a 0.1 M CaCl₂ Solution: Accurately weigh 14.70 g of calcium chloride dihydrate and dissolve it in approximately 80 mL of high-purity water in a 100 mL beaker. Quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with high-purity water.
-
Prepare the 0.1 M Ca(II)-EDTA Solution: In a clean beaker, mix equal volumes of the 0.1 M EDTA solution and the 0.1 M CaCl₂ solution. For example, mix 50 mL of each. This will result in a solution containing the Ca(II)-EDTA complex.
-
Verification (Optional but Recommended): The final concentration of the Ca(II)-EDTA solution can be verified by complexometric titration against a standardized zinc solution.[10]
Determination of Free Metal Ion Concentration via Complexometric Titration
This protocol outlines the general steps for determining the concentration of a metal ion in a solution using EDTA titration, which is the foundational technique for verifying the composition of metal ion buffers.[11]
Materials:
-
Standardized EDTA solution (prepared as in 3.1)
-
Burette
-
Erlenmeyer flask
-
pH buffer (e.g., ammonia-ammonium chloride buffer for pH 10)[12]
-
Metallochromic indicator (e.g., Eriochrome Black T for Mg²⁺ or Calmagite for Ca²⁺)[13][14]
-
Sample containing the metal ion of interest
Procedure:
-
Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask.
-
pH Adjustment: Add a suitable pH buffer to bring the solution to the optimal pH for the titration of the specific metal ion. For many divalent metals, a pH of 10 is used.[15]
-
Indicator Addition: Add a small amount of the appropriate metallochromic indicator. The solution will turn to the color of the metal-indicator complex.[14]
-
Titration: Titrate the sample with the standardized EDTA solution until the color of the solution changes to that of the free indicator. This color change indicates the endpoint of the titration, where all the free metal ions have been complexed by EDTA.[13]
-
Calculation: The concentration of the metal ion in the sample can be calculated using the stoichiometry of the reaction (typically 1:1 for EDTA) and the volume and concentration of the EDTA solution used to reach the endpoint.
Visualizing Workflows and Pathways
Experimental Workflow for Heavy Metal Detoxification
Ca(II)-EDTA is used in chelation therapy to treat heavy metal poisoning, particularly from lead.[3] The higher stability of the lead-EDTA complex compared to the calcium-EDTA complex drives the exchange, leading to the excretion of the heavy metal.
Caption: Workflow of heavy metal detoxification using Ca(II)-EDTA chelation therapy.
Signaling Pathway Modulation: Buffering Intracellular Calcium
In cellular signaling research, precise control over free calcium concentrations is critical. While EGTA and BAPTA are more commonly used intracellularly due to their higher selectivity for Ca²⁺ over Mg²⁺, the principle of using a chelator to buffer ion concentrations is the same.[16] The following diagram illustrates this concept.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]
- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 5. alazharpharmacy.com [alazharpharmacy.com]
- 6. samnicholls.net [samnicholls.net]
- 7. wellyoutech.com [wellyoutech.com]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 16. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Calcium Disodium EDTA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) and its salts, particularly calcium disodium EDTA, represent a cornerstone of coordination chemistry with profound implications for industrial processes, analytical chemistry, and medicine. This technical guide provides a comprehensive overview of the discovery and historical development of calcium disodium EDTA. It details the pioneering synthesis of EDTA by Ferdinand Münz, the evolution of industrial production methods, and the subsequent application of its calcium disodium salt as a premier treatment for heavy metal toxicity. This document includes a compilation of quantitative data, detailed experimental protocols for synthesis and key applications, and visualizations of relevant chemical pathways and workflows to serve as a vital resource for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
The journey of ethylenediaminetetraacetic acid began in the 1930s, driven by an industrial need for a substitute for citric acid, which was used in the textile industry to prevent metal ion impurities from interfering with dyeing processes.
The Pioneering Synthesis by Ferdinand Münz
In 1935, the Austrian chemist Ferdinand Münz, while working for I. G. Farben in Germany, first synthesized EDTA.[1][2][3][4] Münz was seeking a more efficient chelating agent than citric acid and hypothesized that a polyaminopolycarboxylic acid would exhibit superior metal-binding properties.[1][4] His initial synthesis involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base.[2] This groundbreaking work was patented in Germany and later in the United States under U.S. Patent Number 2,130,505.[2][3] Münz's work was conducted during a challenging political climate, and his Jewish origins led to the patent being filed anonymously in Germany in 1942.[5] He was later interned in a concentration camp but survived the war and continued his scientific contributions, including a collaboration with Nobel laureate Kurt Alder.[3][5]
Advancements in Industrial Synthesis
While Münz's method was foundational, it was not the most efficient for large-scale production. In the United States, Frederick C. Bersworth developed alternative synthesis routes in the 1940s that offered higher yields and greater economic viability.[2] The most common industrial method, often referred to as the Bersworth process, involves the alkaline cyanomethylation of ethylenediamine using formaldehyde and sodium cyanide.[4][6][7] This process produces the tetrasodium salt of EDTA (Na₄EDTA), which can then be converted to the acidic form.[6][7]
The Advent of Calcium Disodium EDTA in Medicine
The therapeutic potential of EDTA was realized in the mid-20th century. Initially, the sodium salt of EDTA was investigated as a treatment for heavy metal poisoning.[8] However, it was found that disodium EDTA (Na₂EDTA) could lead to hypocalcemia by chelating calcium from the body.[8] To counteract this, the calcium disodium salt (CaNa₂EDTA) was introduced.[8] In this form, the EDTA is already saturated with calcium. When administered, it will exchange its calcium ion for heavy metals like lead, for which it has a higher affinity.[8] This allows for the chelation and subsequent excretion of toxic metals without depleting the body's calcium reserves.[8] Calcium disodium EDTA came into medical use in the United States in 1953 and was approved by the FDA for the treatment of lead poisoning.[9] It remains a critical medication for this indication.[10][11]
Quantitative Data
Physical and Chemical Properties of Calcium Disodium EDTA
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂CaN₂Na₂O₈ | [12] |
| Molecular Weight | 374.27 g/mol | [12] |
| Appearance | White, odorless crystalline granules or powder | [12] |
| Solubility | Freely soluble in water; practically insoluble in ethanol | [12] |
| pH (1% solution) | 6.5 - 7.5 | [12] |
Stability Constants of Metal-EDTA Complexes
The efficacy of EDTA as a chelating agent is quantified by the stability constant (log K) of the metal-EDTA complex. A higher log K value indicates a more stable complex.
| Metal Ion | Log K |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Note: Values are approximate and can vary with experimental conditions.
Experimental Protocols
Synthesis of Ethylenediaminetetraacetic Acid (EDTA)
This protocol is based on the initial method described by Ferdinand Münz, which involved the carboxymethylation of ethylenediamine.
-
Materials:
-
Ethylenediamine
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Heating apparatus with reflux condenser
-
Reaction vessel
-
Filtration apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve monochloroacetic acid in water.
-
Slowly add ethylenediamine to the solution while stirring.
-
Add a solution of sodium hydroxide incrementally to neutralize the hydrochloric acid formed during the reaction and to maintain an alkaline pH.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture to allow the sodium salt of EDTA to precipitate. The precipitate will be contaminated with sodium chloride.[6]
-
Isolate the solid product by filtration.
-
Further purification can be achieved by acidification to precipitate the less soluble free acid form of EDTA, followed by filtration and washing.
-
This protocol describes the common industrial one-step synthesis of tetrasodium EDTA.
-
Materials:
-
Ethylenediamine
-
Formaldehyde (37% solution)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid or Hydrochloric acid
-
Reaction vessel with temperature and pH control
-
Filtration apparatus
-
-
Procedure:
-
In a reaction vessel, combine ethylenediamine and water.
-
Simultaneously and slowly, add formaldehyde and sodium cyanide to the ethylenediamine solution while maintaining the temperature and pH within a controlled range. This reaction is highly exothermic and produces ammonia as a byproduct.
-
The reaction yields the tetrasodium salt of EDTA (Na₄EDTA) in solution.
-
To obtain the free acid form (H₄EDTA), the solution is acidified with sulfuric or hydrochloric acid to a pH of approximately 1.5-3.
-
The precipitated H₄EDTA is then isolated by filtration, washed with cold water to remove impurities such as sodium sulfate and any unreacted starting materials, and dried.
-
Preparation of Calcium Disodium EDTA
This protocol describes a laboratory-scale preparation of calcium disodium EDTA from disodium EDTA.
-
Materials:
-
Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)
-
Calcium carbonate (CaCO₃) or another suitable calcium salt like calcium chloride (CaCl₂)
-
Distilled water
-
Heating and stirring apparatus
-
Filtration apparatus
-
pH meter
-
-
Procedure:
-
Dissolve a known quantity of disodium EDTA dihydrate in distilled water with stirring.
-
In a separate container, create a slurry of a stoichiometric amount of calcium carbonate in distilled water.
-
Slowly add the calcium carbonate slurry to the disodium EDTA solution while stirring. The reaction will produce carbon dioxide gas.
-
Gently heat the mixture to facilitate the reaction and drive off the dissolved CO₂.
-
Monitor the pH of the solution. The reaction is complete when the pH stabilizes around 6.5-7.5.
-
Filter the solution to remove any unreacted calcium carbonate.
-
The resulting solution contains calcium disodium EDTA. The solid product can be obtained by evaporation or precipitation with a suitable solvent like ethanol. A patent for a similar process describes heating the mixture to 35-45°C, followed by refluxing and then concentrating the solution before crystallization.[13]
-
Chelation Therapy Protocol for Lead Poisoning
Calcium disodium EDTA is administered intravenously or intramuscularly for the treatment of lead poisoning. The following is a general outline of a therapeutic protocol and should not be considered medical advice.
-
Pre-treatment Assessment:
-
Confirmation of lead poisoning through blood lead level (BLL) measurement.
-
Assessment of renal function (serum creatinine, BUN) is crucial as the EDTA-lead complex is excreted via the kidneys.
-
Evaluation of electrolyte levels.
-
-
Administration:
-
Calcium disodium EDTA is typically administered as a slow intravenous infusion over several hours.
-
The dosage is calculated based on the patient's body surface area. A common dosage is 1000 mg/m²/day.
-
The infusion is usually diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline).
-
A typical course of treatment is 5 days, followed by a rest period of 2-4 days to allow for the redistribution of lead from bone stores into the blood. Multiple courses may be necessary.
-
-
Monitoring during Therapy:
-
Daily monitoring of renal function and electrolyte levels.
-
Monitoring for adverse effects such as injection site reactions, fever, and nephrotoxicity.
-
Monitoring of BLLs.
-
-
Post-treatment:
-
Follow-up monitoring of BLLs to check for rebound, which can occur as lead leaches from bone stores.
-
Mandatory Visualizations
Caption: Synthesis pathways of EDTA and Calcium Disodium EDTA.
References
- 1. youtube.com [youtube.com]
- 2. educhimica.it [educhimica.it]
- 3. Ferdinand Münz - Wikipedia [en.wikipedia.org]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. The Austrian Scientist Time Forgot Because He Was a Jew — History News Network [historynewsnetwork.org]
- 6. Synthesis of EDTA [chm.bris.ac.uk]
- 7. scribd.com [scribd.com]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium calcium edetate - Wikipedia [en.wikipedia.org]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calcium Disodium EDTA: Uses, Side Effects, and Safety [everydayhealth.com]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. CN103172532A - Preparation method of ethylenediaminetetraacetic acid calcium disodium salt - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Calcium Disodium EDTA in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and applications of calcium disodium EDTA (CaNa₂EDTA) in complexometric titrations for the quantitative determination of metal ions. It includes experimental protocols, data presentation tables, and diagrams to illustrate the underlying concepts and workflows.
Introduction to Complexometric Titrations with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it has six sites (four carboxyl groups and two amino groups) that can donate electron pairs to form coordinate covalent bonds with metal ions.[1][2][3][4] This property makes EDTA an exceptionally versatile and widely used titrant in analytical chemistry for the determination of various metal ions.[5][6] The disodium salt of EDTA is commonly used due to its higher solubility in water compared to the acidic form.[7][8]
In a complexometric titration, a solution containing a metal ion is titrated with a solution of a complexing agent, in this case, EDTA. The reaction forms a stable, water-soluble metal-EDTA complex.[1] The stoichiometry of the reaction between a metal ion (Mⁿ⁺) and EDTA (represented as Y⁴⁻) is almost always 1:1, regardless of the charge on the metal ion.[5][7]
Reaction: Mⁿ⁺ + Y⁴⁻ → [MY]ⁿ⁻⁴
The stability of the metal-EDTA complex is pH-dependent.[4][5][9] Therefore, titrations are typically carried out in buffered solutions to maintain a constant pH.[3][5][7] The choice of pH is critical to ensure the quantitative formation of the metal-EDTA complex and to prevent the precipitation of metal hydroxides.[10]
Calcium disodium EDTA is particularly useful in specific applications where the direct use of disodium EDTA might be problematic, such as in displacement titrations.
Types of Complexometric Titrations with EDTA
There are several types of complexometric titrations, each suited for different analytical challenges:
-
Direct Titration: The metal ion solution is directly titrated with a standard EDTA solution. This is the most common and straightforward method.[10]
-
Back Titration: An excess, known amount of standard EDTA solution is added to the metal ion solution. The unreacted EDTA is then back-titrated with a standard solution of a second metal ion. This method is useful for metal ions that react slowly with EDTA or for those that precipitate at the required pH.[10][11][12]
-
Displacement or Substitution Titration: This method is used for metal ions that do not have a suitable indicator or form a more stable complex with EDTA than another metal. A known amount of a less stable metal-EDTA complex (like Mg-EDTA) is added to the analyte solution. The analyte metal ion displaces the magnesium, and the liberated magnesium is then titrated with a standard EDTA solution.[3][10]
-
Alkalimetric Titration: The formation of a metal-EDTA complex releases hydrogen ions. These liberated protons can be titrated with a standard base solution.[2][10]
Quantitative Data: Stability of Metal-EDTA Complexes
The feasibility and accuracy of an EDTA titration depend heavily on the stability of the metal-EDTA complex, which is quantified by the formation constant (Kf) or stability constant. A higher Kf value indicates a more stable complex. The pH of the solution significantly influences the effective stability of the complex, leading to the concept of the conditional stability constant (K'f).
| Metal Ion | Log Kf | Optimal pH for Titration |
| Ca²⁺ | 10.7 | > 8 |
| Mg²⁺ | 8.7 | ~ 10 |
| Zn²⁺ | 16.5 | 4 - 10 |
| Fe³⁺ | 25.1 | 1 - 3 |
| Al³⁺ | 16.1 | ~ 5 |
| Cu²⁺ | 18.8 | 4 - 10 |
| Pb²⁺ | 18.0 | 4 - 10 |
| Ni²⁺ | 18.6 | 4 - 10 |
Note: The optimal pH can vary depending on the specific conditions and indicators used. The stability constants are generally reported at 20-25°C and an ionic strength of 0.1 M.[13]
Experimental Protocols
Objective: To accurately determine the concentration of the prepared EDTA solution.
Materials:
-
Calcium carbonate (CaCO₃), primary standard grade
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 6 M
-
Ammonia/ammonium chloride buffer (pH 10)
-
Eriochrome Black T or Calmagite indicator
-
Disodium EDTA solution (approx. 0.01 M)
-
Distilled or deionized water
Procedure:
-
Accurately weigh about 0.25 g of primary standard CaCO₃ and transfer it to a 250 mL beaker.[8]
-
Carefully add 6 M HCl dropwise until the CaCO₃ is completely dissolved, avoiding loss of solution due to effervescence.
-
Gently boil the solution for a few minutes to expel dissolved CO₂.[7]
-
Cool the solution and quantitatively transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.
-
Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 15 mL of the ammonia/ammonium chloride buffer (pH 10).[7]
-
Add a few drops of the indicator (e.g., Calmagite or Eriochrome Black T). The solution should turn a wine-red color.[7]
-
Titrate with the EDTA solution from a burette until the color changes from wine-red to a distinct sky blue.[7]
-
Repeat the titration at least two more times to obtain concordant results (within ±1%).[7]
-
Calculate the molarity of the EDTA solution.
Objective: To determine the concentration of zinc ions in a solution.
Materials:
-
Standardized EDTA solution (from Protocol 1)
-
Zinc ion solution (unknown concentration)
-
Acetate buffer (pH 5.5) or Ammonia buffer (pH 10)
-
Xylenol Orange or Eriochrome Black T indicator
-
Distilled or deionized water
Procedure:
-
Pipette a 25.00 mL aliquot of the zinc solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 75 mL of distilled water.
-
Add 10 mL of the appropriate buffer solution (e.g., acetate buffer for Xylenol Orange indicator or ammonia buffer for Eriochrome Black T).[14][15]
-
Add a few drops of the selected indicator. With Xylenol Orange at pH 5.5, the solution will be red; with Eriochrome Black T at pH 10, it will be wine-red.[15]
-
Titrate with the standardized EDTA solution until the color changes to yellow (for Xylenol Orange) or sky blue (for Eriochrome Black T).[15]
-
Record the volume of EDTA used and repeat the titration for reproducibility.
-
Calculate the concentration of the zinc solution.
Objective: To determine the concentration of aluminum ions, which react slowly with EDTA at room temperature.[16][17]
Materials:
-
Standardized EDTA solution (from Protocol 1)
-
Standardized Zinc sulfate (ZnSO₄) solution (of similar concentration to the EDTA solution)
-
Aluminum ion solution (unknown concentration)
-
Acetate buffer (pH 5.0) or Ammonia buffer (pH 10)
-
Eriochrome Black T indicator
-
Distilled or deionized water
Procedure:
-
Pipette a 25.00 mL aliquot of the aluminum solution into a 250 mL Erlenmeyer flask.
-
Add a known excess volume of the standardized EDTA solution (e.g., 50.00 mL).
-
Add 20 mL of the appropriate buffer.[16]
-
Gently boil the solution for a few minutes to ensure complete complexation of Al³⁺ with EDTA.[16][17]
-
Cool the solution to room temperature.
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate the excess, unreacted EDTA with the standard ZnSO₄ solution until the color changes from blue to wine-red.[17]
-
Record the volume of ZnSO₄ solution used.
-
Calculate the amount of EDTA that reacted with the aluminum and subsequently the concentration of the aluminum solution.
Visualizations
Caption: Workflow for a direct complexometric titration.
Caption: Principle of displacement titration with Ca-EDTA or Mg-EDTA.
Caption: Logical flow for calculating results in a back titration.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. du.edu.eg [du.edu.eg]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. Complexometric Titration, EDTA Titration | PPTX [slideshare.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. shivajicollege.ac.in [shivajicollege.ac.in]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. scribd.com [scribd.com]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. scribd.com [scribd.com]
- 15. Complexometric titration of zinc - ProQuest [proquest.com]
- 16. titrations.info [titrations.info]
- 17. youtube.com [youtube.com]
Application Notes: Ca(II)-EDTA Disodium Dihydrate as a Selective Metal Chelator in Cell Culture Media
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely used in biological research to sequester divalent and trivalent metal cations.[1][2] In cell culture, its most common application is in trypsin solutions to detach adherent cells by chelating calcium (Ca²⁺) and magnesium (Mg²⁺), ions essential for cell-to-cell adhesion.[2][3] However, the non-specific chelation of all divalent cations can unintentionally disrupt cellular processes that are dependent on specific metal ions.
Ca(II)-EDTA disodium dihydrate, also known as edetate calcium disodium, offers a more selective approach.[4][5] In this complex, the EDTA molecule is already bound to a calcium ion. When introduced into cell culture media, it will only exchange its calcium ion for another metal ion that has a higher affinity for EDTA, such as lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), or iron (Fe³⁺).[4][6] This makes it an invaluable tool for eliminating trace heavy metal toxicity or inhibiting specific metalloenzymes without depleting the media of essential calcium.[4][7]
Key Applications
-
Control of Heavy Metal Toxicity: Cell culture media components can contain trace amounts of heavy metal contaminants that are toxic to cells. Ca(II)-EDTA can be used to sequester these harmful ions, improving cell viability and experimental reproducibility.[8][9]
-
Selective Enzyme Inhibition: It can be used to inhibit metalloproteases that rely on cofactors like zinc or manganese, without affecting calcium-dependent enzymes or signaling pathways.[4][10]
-
Prevention of Precipitation: In media formulations containing both calcium and phosphate, Ca(II)-EDTA can prevent the formation of insoluble calcium phosphate precipitates.[7]
-
Modulation of Signaling Pathways: By selectively chelating certain metal ions, Ca(II)-EDTA can be used to study and manipulate specific cellular signaling cascades. For instance, EDTA has been shown to activate Notch signaling by disrupting the calcium-stabilized heterodimer of the Notch receptor.[11]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound.
Table 1: Cytotoxicity Data
| Cell Line | Compound | Concentration Range | Effect | Reference |
|---|
| Murine L929 cells | this compound | 0-1000 mM | Dose-dependent reduction in cell viability. A survival rate of 93% was observed at 75 mM after 24 hours. |[8][12] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Pathogen | Compound | MIC | Reference |
|---|---|---|---|
| Aggregatibacter actinomycetemcomitans | This compound | 70 mM | [8] |
| Prevotella intermedia | This compound | 70 mM | [8] |
| Porphyromonas gingivalis | this compound | 60 mM |[8] |
Diagrams and Visualizations
Caption: Chelation exchange mechanism of Ca(II)-EDTA.
Caption: Workflow for preparing a sterile Ca(II)-EDTA stock solution.
Caption: EDTA-induced activation of the Notch signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Ca(II)-EDTA Stock Solution
This protocol details the preparation of a sterile, 0.5 M stock solution suitable for addition to cell culture media.
Materials and Equipment:
-
This compound (Molecular Weight: 410.3 g/mol for dihydrate)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Sterile graduated cylinder
-
0.22 µm syringe filter or bottle-top filter unit
-
Sterile storage bottles
Procedure:
-
Weighing: To prepare 100 mL of a 0.5 M solution, weigh out 20.515 g of this compound.
-
Dissolution: Add the powder to a beaker containing approximately 80 mL of ultrapure water. Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Mixing: Stir the solution until the powder is completely dissolved. Unlike standard disodium EDTA, the calcium salt form is more readily soluble at a near-neutral pH and does not typically require pH adjustment with NaOH.[2][13]
-
Volume Adjustment: Once dissolved, carefully transfer the solution to a 100 mL graduated cylinder. Add ultrapure water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle. Alternatively, the solution can be autoclaved.[10][14]
-
Storage: Label the bottle clearly with the compound name, concentration (0.5 M), and date of preparation. Store the stock solution at 4°C, where it is stable for several months.[10]
Protocol 2: Assay for Protection Against Heavy Metal Cytotoxicity
This protocol provides a framework to assess the ability of Ca(II)-EDTA to protect cells from a known metal toxin, such as lead (II) acetate or cadmium (II) chloride.
Materials and Equipment:
-
Cultured cells of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Sterile 0.5 M Ca(II)-EDTA stock solution (from Protocol 1)
-
Sterile stock solution of a heavy metal salt (e.g., 100 mM Lead (II) acetate)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate overnight (37°C, 5% CO₂).
-
Preparation of Treatment Media: Prepare fresh media containing the following conditions:
-
Control (media only)
-
Heavy Metal only (e.g., a final concentration of 100 µM Lead Acetate)
-
Ca(II)-EDTA only (e.g., a final concentration of 200 µM)
-
Heavy Metal + Ca(II)-EDTA (e.g., 100 µM Lead Acetate + 200 µM Ca(II)-EDTA)
-
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the expected toxicity (e.g., 24-48 hours).
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the control wells (100% viability) and plot the data to compare the viability of cells treated with the heavy metal alone versus those co-treated with Ca(II)-EDTA.
Protocol 3: Induction of Notch Signaling using Ca(II)-EDTA
This protocol is based on findings that EDTA can activate the Notch signaling pathway by chelating the calcium required for receptor stability.[11]
Materials and Equipment:
-
Cells expressing Notch receptors (e.g., NIH 3T3 cells transfected with human Notch1, or HeLa cells with endogenous Notch1).[11]
-
A Notch-responsive reporter plasmid (e.g., containing a CBF1-sensitive promoter driving luciferase) and a control plasmid (e.g., Renilla luciferase for normalization), if using a reporter assay.
-
Transfection reagent.
-
Sterile 0.5 M Ca(II)-EDTA stock solution.
-
Luciferase assay system.
-
Lysis buffer and equipment for Western blotting (if assessing NICD cleavage).
-
Antibody specific to the Notch intracellular domain (NICD).
Procedure:
-
Transfection (for reporter assay): Co-transfect cells with the Notch-responsive reporter plasmid and the normalization control plasmid. Allow cells to recover and express the plasmids for 24 hours.
-
Cell Treatment: Treat the cells with a range of Ca(II)-EDTA concentrations (e.g., 0.5 mM to 10 mM) in fresh culture media. Include an untreated control.[11]
-
Incubation: Incubate the cells for a short period to induce signaling. A time course of 4-8 hours is recommended to capture peak reporter gene activity.[11]
-
Analysis - Reporter Assay:
-
Lyse the cells using the appropriate lysis buffer from the dual-luciferase kit.
-
Measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Calculate the normalized Notch activity (Firefly/Renilla) for each condition and compare it to the untreated control.
-
-
Analysis - Western Blot (Alternative):
-
Lyse the cells at earlier time points (e.g., 15-60 minutes) post-treatment.
-
Perform SDS-PAGE and Western blotting using a primary antibody that specifically detects the cleaved NICD fragment.
-
An increase in the NICD band in EDTA-treated samples indicates receptor activation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. researchgate.net [researchgate.net]
- 4. EDTA calcium disodium | 62-33-9 [chemicalbook.com]
- 5. Sodium calcium edetate - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ca(Ⅱ)-EDTA disodium dihydrate - Immunomart [immunomart.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Calcium Depletion Dissociates and Activates Heterodimeric Notch Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. crick.ac.uk [crick.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Heavy Metal Detoxification Studies Using Ca(II)-EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination poses a significant threat to human health, with elements such as lead (Pb), cadmium (Cd), and mercury (Hg) being particularly notorious for their toxic effects.[1] Chelation therapy is a primary medical intervention for treating heavy metal poisoning, and Calcium Disodium Ethylenediaminetetraacetic Acid (Ca(II)-EDTA or CaNa2EDTA) is a well-established chelating agent.[2][3][4] Ca(II)-EDTA forms stable, water-soluble complexes with heavy metal ions, facilitating their excretion from the body.[2] The calcium in the compound is crucial as it prevents the depletion of essential calcium from the body by preferentially binding to heavy metals with a higher affinity.
These application notes provide detailed protocols for in vitro studies designed to evaluate the efficacy of Ca(II)-EDTA in heavy metal detoxification. The described assays are fundamental for screening potential therapeutic agents, understanding mechanisms of action, and gathering preclinical data for drug development.
Mechanism of Action: Ca(II)-EDTA Chelation
Ca(II)-EDTA operates through a straightforward yet effective mechanism of complexation. The EDTA molecule possesses multiple binding sites that can entrap a heavy metal ion, preventing its interaction with biological molecules and subsequent toxicity. This process enhances the solubility of the heavy metal, allowing for its removal from the cellular environment.
Caption: Mechanism of Ca(II)-EDTA in chelating a divalent heavy metal ion (M²⁺).
Data Presentation: Efficacy of Ca(II)-EDTA in Heavy Metal Detoxification
The following tables summarize quantitative data from representative in vitro studies on the efficacy of Ca(II)-EDTA in mitigating heavy metal toxicity.
Table 1: Effect of Ca(II)-EDTA on Cell Viability in the Presence of Heavy Metals
| Cell Line | Heavy Metal | Metal Concentration (µM) | Ca(II)-EDTA Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability (compared to metal alone) | Reference |
| B14F28 (Fibroblasts) | Lead (PbCl₂) | 600 | 60 - 240 | 24 | Concentration-dependent reduction in cytotoxicity | [5] |
| 8505C (Thyroid Carcinoma) | Cadmium (Cd) | 10 - 100 | 10 - 100 | 24 | Mitigated cadmium toxicity | [6] |
| Human Fibroblasts | Lead (Pb) | 10, 20, 50 | 200 | 24 | ~30% reduction in lead uptake | [7][8] |
Table 2: Influence of Ca(II)-EDTA on Intracellular Heavy Metal Concentration
| Cell Line | Heavy Metal | Metal Concentration (µM) | Ca(II)-EDTA Concentration (µM) | Incubation Time (h) | % Reduction in Intracellular Metal | Reference |
| B14F28 (Fibroblasts) | Lead (PbCl₂) | 600 | 60 - 240 | 24 | Significant inhibition of lead uptake | [9][10] |
| Human Fibroblasts | Lead (Pb) | 10, 20, 50 | 200 | 24 | ~30% | [7][8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the detoxification potential of Ca(II)-EDTA against heavy metals.
Caption: General experimental workflow for in vitro heavy metal detoxification studies.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[11][12] It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Heavy metal salt solution (e.g., Lead(II) acetate, Cadmium(II) chloride)
-
Ca(II)-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Treatment:
-
Prepare serial dilutions of the heavy metal and Ca(II)-EDTA in serum-free medium.
-
Remove the culture medium from the wells and replace it with the treatment solutions. Include wells for:
-
Untreated control (medium only)
-
Heavy metal only (various concentrations)
-
Ca(II)-EDTA only (various concentrations)
-
Heavy metal + Ca(II)-EDTA (co-treatment)
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Intracellular Heavy Metals by Atomic Absorption Spectrometry (AAS)
This protocol allows for the direct measurement of intracellular heavy metal concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Heavy metal salt solution
-
Ca(II)-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Graphite furnace atomic absorption spectrometer (GF-AAS)
Procedure:
-
Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) and treat with heavy metals and Ca(II)-EDTA as described in Protocol 1.
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular metals.
-
Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
-
Cell Lysis and Digestion:
-
Resuspend the cell pellet in a known volume of deionized water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Digest the cell lysate with concentrated nitric acid at an elevated temperature.
-
-
AAS Analysis:
-
Dilute the digested samples to the appropriate concentration range for the AAS instrument.
-
Analyze the samples using a GF-AAS to determine the concentration of the target heavy metal.[13]
-
-
Data Normalization: Normalize the metal concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
Signaling Pathways in Heavy Metal Toxicity and Detoxification
Heavy metal exposure triggers complex cellular signaling cascades. Two key pathways involved are the disruption of calcium homeostasis and the activation of the Nrf2-antioxidant response element (ARE) pathway.
Calcium Signaling Disruption
Heavy metals like lead and cadmium can mimic calcium ions, thereby interfering with normal calcium signaling pathways.[14] This can lead to the dysregulation of numerous cellular processes, including neurotransmission and apoptosis.
Caption: Disruption of Calcium Signaling by Heavy Metals.
Nrf2-ARE Pathway Activation
Heavy metals induce oxidative stress, which activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[14][15][16] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.[17]
Caption: Activation of the Nrf2-ARE Antioxidant Pathway by Heavy Metal-Induced Oxidative Stress.
Protocol 3: Measurement of Intracellular Calcium Levels
Fluorescent probes are used to measure changes in intracellular calcium concentration.[18] Probes like Fura-2, Fluo-3, and Cal-520 exhibit a change in fluorescence intensity upon binding to calcium.[19][20]
Materials:
-
Cell line of interest
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Heavy metal salt solution
-
Ca(II)-EDTA solution
-
Fluorescence microscope or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 1-5 µM Fluo-4 AM) with Pluronic F-127 in calcium imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with calcium imaging buffer to remove excess dye.
-
Image/Fluorescence Acquisition:
-
Acquire baseline fluorescence readings.
-
Add the heavy metal solution and record the change in fluorescence over time.
-
Subsequently, add the Ca(II)-EDTA solution to observe its effect on intracellular calcium levels.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.
Protocol 4: Nrf2 Activation Reporter Assay
This assay utilizes a cell line stably transfected with a reporter construct containing the ARE sequence upstream of a reporter gene (e.g., luciferase). Activation of Nrf2 leads to the expression of the reporter gene, which can be quantified.
Materials:
-
ARE-reporter cell line (e.g., HEK293-ARE-Luciferase)
-
Complete cell culture medium
-
Heavy metal salt solution
-
Ca(II)-EDTA solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the ARE-reporter cells in a white, opaque 96-well plate and treat with heavy metals and Ca(II)-EDTA as described in Protocol 1.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and translation (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (determined in a parallel experiment) and express the results as fold induction over the untreated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of Ca(II)-EDTA as a heavy metal detoxifying agent. By employing these assays, researchers can obtain critical data on the efficacy and mechanisms of action of chelating agents, which is essential for the development of new and improved therapeutic strategies for heavy metal poisoning.
References
- 1. Chelation: harnessing and enhancing heavy metal detoxification--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent [benthamopenarchives.com]
- 17. researchgate.net [researchgate.net]
- 18. Interference of heavy metal cations with fluorescent Ca2+ probes does not affect Ca2+ measurements in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Role of Calcium Disodium Edetate in Stabilizing Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium disodium edetate (CaNa₂EDTA) is a well-established chelating agent widely utilized in the pharmaceutical industry as a stabilizer. Its primary function is to sequester di- and trivalent metal ions that can catalyze the oxidative and non-oxidative degradation of active pharmaceutical ingredients (APIs). By forming stable, water-soluble complexes with these metal ions, calcium disodium edetate effectively mitigates their catalytic activity, thereby enhancing the stability and extending the shelf-life of a diverse range of pharmaceutical formulations.[1] This document provides detailed application notes and experimental protocols for leveraging the stabilizing properties of calcium disodium edetate in drug product development.
Mechanism of Action: Chelation
The stabilizing effect of calcium disodium edetate is attributed to its ability to act as a hexadentate ligand, forming a stable, cage-like complex with metal ions.[2][3] The ethylenediaminetetraacetic acid (EDTA) molecule possesses two nitrogen atoms and four carboxyl groups that can donate lone pairs of electrons to a metal ion. This multi-point attachment results in a highly stable chelate, rendering the metal ion chemically inert and preventing it from participating in degradative reactions.[4] The use of the calcium disodium salt is particularly advantageous in parenteral and ophthalmic formulations as it minimizes the risk of depleting physiological calcium levels.[5]
Applications in Pharmaceutical Formulations
Calcium disodium edetate is incorporated into a variety of dosage forms to prevent the degradation of susceptible APIs.
-
Parenteral Formulations: In injectable solutions, trace metal ions leached from glass vials, stoppers, or processing equipment can catalyze the oxidation of APIs such as epinephrine, ascorbic acid (Vitamin C), and certain monoclonal antibodies.[6][7] Calcium disodium edetate is added to sequester these ions, thereby preserving the potency of the drug.
-
Ophthalmic Solutions: It is used in eye drops to maintain clarity, prevent the degradation of the active ingredient, and in some cases, to help remove calcium deposits from the cornea.[8][9] Its presence can also enhance the activity of certain antimicrobial preservatives.
-
Topical and Oral Formulations: In creams, lotions, and oral liquids, calcium disodium edetate prevents discoloration and flavor changes, and stabilizes vitamins and other sensitive ingredients.[10]
Quantitative Data on Stabilization
The effectiveness of calcium disodium edetate is concentration-dependent. The following tables summarize quantitative data from stability studies.
Table 1: Effect of Disodium Edetate Concentration on the Stability of a 2% w/v Vitamin C Solution at pH 4.0
| Disodium Edetate Concentration (% w/v) | First-Order Degradation Rate Constant (k) (day⁻¹) | Stabilization Effect |
| 0.00 (Control) | 0.028 | - |
| 0.01 | 0.025 | Insufficient |
| 0.05 | 0.021 | Optimal |
| 0.10 | 0.024 | Detrimental |
| 0.20 | 0.026 | Detrimental |
| Data adapted from a preformulation study on the stabilization of Vitamin C.[11][12] |
Table 2: Typical Concentration Ranges of Calcium Disodium Edetate in Pharmaceutical Formulations
| Formulation Type | Typical Concentration (% w/v) | Purpose |
| Parenteral (Injectable) | 0.01 - 0.1 | Prevention of API oxidation[6] |
| Ophthalmic (Eye Drops) | 0.05 - 0.1 | API stabilization, preservation enhancement[9] |
| Topical (Creams/Lotions) | 0.05 - 0.2 | Prevention of discoloration and degradation |
| Oral Liquids | 0.01 - 0.05 | Flavor and color preservation, API stabilization |
Experimental Protocols
Protocol for Evaluating the Stabilization of an API using a Stability-Indicating HPLC Method
This protocol outlines a general procedure to assess the effectiveness of calcium disodium edetate in preventing the degradation of an API in a liquid formulation. Epinephrine is used as an example.
Objective: To quantify the degradation of epinephrine in solution with and without calcium disodium edetate under accelerated stability conditions.
Materials and Equipment:
-
Epinephrine API
-
Calcium Disodium Edetate, USP grade
-
Water for Injection
-
Hydrochloric acid and/or Sodium hydroxide for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[13]
-
Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
Procedure:
-
Preparation of Formulations:
-
Formulation A (Control): Prepare a solution of epinephrine at the target concentration (e.g., 1 mg/mL) in an appropriate buffer system. Adjust the pH to the desired level (e.g., pH 3.5).
-
Formulation B (Test): Prepare the same epinephrine solution as in Formulation A, but also include calcium disodium edetate at a specified concentration (e.g., 0.1 mg/mL).
-
-
Stability Study Initiation:
-
Fill each formulation into appropriate containers (e.g., glass vials).
-
Place the samples in a stability chamber at accelerated conditions (40°C/75% RH).
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase consisting of a buffer (e.g., 50 mM sodium phosphate), an ion-pairing agent (e.g., 2.4 mM sodium 1-octanesulfonate), and 0.15 mM EDTA, adjusted to pH 3.8 with phosphoric acid, mixed with methanol (85:15 v/v).
-
Chromatographic Conditions:
-
Analysis: At each time point, dilute the samples appropriately and inject them into the HPLC system. Quantify the peak area of the epinephrine peak and any significant degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of epinephrine remaining at each time point relative to the initial (time 0) concentration.
-
Compare the degradation rate of epinephrine in Formulation A (Control) versus Formulation B (Test).
-
Protocol for Antimicrobial Effectiveness Testing (AET)
This protocol is based on the USP <51> guidelines to evaluate the effectiveness of a preservative system, which can be enhanced by calcium disodium edetate.
Objective: To determine if the antimicrobial preservative system in a multi-dose formulation is effective in controlling microbial growth.
Materials and Equipment:
-
Test formulation (with preservative and CaNa₂EDTA)
-
Cultures of specified microorganisms (ATCC strains):
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Sterile saline solution
-
Soybean-Casein Digest Agar and Sabouraud Dextrose Agar
-
Incubators (20-25°C and 30-35°C)
-
Sterile containers for the product
Procedure:
-
Preparation of Inoculum:
-
Grow the bacterial and yeast cultures on appropriate agar for 18-48 hours. Grow the mold culture for about 7 days.
-
Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Product:
-
Divide the test product into five separate, inoculated containers, one for each test microorganism.
-
Inoculate each container with a sufficient volume of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Ensure the volume of the inoculum is between 0.5% and 1.0% of the product volume.
-
Mix thoroughly.
-
-
Incubation and Sampling:
-
Store the inoculated containers at a specified temperature, typically 20-25°C.
-
Withdraw samples from each container at specified intervals (0, 7, 14, and 28 days).
-
-
Enumeration of Microorganisms:
-
At each time point, perform a plate count on the samples to determine the number of viable microorganisms. Use an appropriate neutralizer if the product has inherent antimicrobial properties.
-
Calculate the concentration of CFU/mL for each microorganism at each time point.
-
-
Data Analysis and Interpretation:
-
Calculate the log reduction in viable microorganisms from the initial count for each time point.
-
Compare the log reductions to the acceptance criteria specified in USP <51> for the product category. For parenteral products, bacteria must show a ≥1.0 log reduction by 7 days, ≥3.0 log reduction by 14 days, and no increase from 14 days at 28 days. Yeast and mold should show no increase from the initial count at 7, 14, and 28 days.
-
Conclusion
Calcium disodium edetate is a highly effective and versatile excipient for enhancing the stability of pharmaceutical formulations. Its ability to chelate metal ions that promote API degradation makes it an invaluable tool for formulators. The selection of an appropriate use concentration, guided by quantitative stability studies, is critical to achieving optimal stabilization. The protocols provided herein offer a framework for evaluating the efficacy of calcium disodium edetate in specific drug product formulations.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. interchim.fr [interchim.fr]
- 3. Metal Chelate Fe(III)-EDTA | CAS 500 g Dojindo [dojindo.com]
- 4. chelating agent edta structure quotes [thinkdochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. iopeyes.com [iopeyes.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [archive.hshsl.umaryland.edu]
- 10. nihs.go.jp [nihs.go.jp]
- 11. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ca(II)-EDTA for Trace Metal Contamination Removal from Buffers
For Researchers, Scientists, and Drug Development Professionals
Trace metal contamination in buffers is a significant concern in biological research and drug development, capable of producing artifactual results by interfering with metal-dependent enzymes and cellular processes. The Ca(II)-EDTA protocol provides a robust method to mitigate this issue by selectively removing contaminating heavy metal ions without depleting the buffer of essential calcium. This document outlines the principles, protocols, and applications of this technique.
Principle of Operation
The efficacy of the Ca(II)-EDTA protocol hinges on the principle of competitive binding and the varying stability of metal-EDTA complexes. Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable complexes with a wide array of metal ions.[1][2][3] The stability of these complexes, denoted by the stability constant (log K), varies significantly among different metals.[4][5][6] Heavy metals like copper, zinc, and iron form significantly more stable complexes with EDTA than alkaline earth metals such as calcium.[6]
By pre-saturating EDTA with calcium (Ca²⁺), a Ca(II)-EDTA complex is formed. When this complex is introduced into a buffer containing trace heavy metal contaminants, the heavy metal ions, which have a higher affinity for EDTA, displace the calcium from the complex.[6] The liberated Ca²⁺ remains in the solution, thereby preserving its concentration, while the contaminating heavy metals are effectively sequestered by EDTA. This exchange mechanism allows for the targeted removal of undesirable metal ions.
Caption: Chelation exchange mechanism of the Ca(II)-EDTA protocol.
Quantitative Data
The selection of Ca²⁺ as the sacrificial cation is justified by the stability constants of various metal-EDTA complexes. As shown in Table 1, heavy metals exhibit a much stronger binding affinity for EDTA compared to calcium.
Table 1: Stability Constants of Metal-EDTA Complexes
| Metal Ion | log K |
| Ca²⁺ | 10.7 |
| Mn²⁺ | 13.8 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Fe³⁺ | 25.1 |
Note: Values are approximate and can vary with pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Preparation of Trace Metal-Free Buffers
This protocol details the preparation of a buffer solution treated with a Ca(II)-EDTA wash to eliminate trace metal contaminants.
Materials:
-
High-purity, deionized water (e.g., Milli-Q or equivalent)
-
Buffer reagents (e.g., Tris, HEPES, MOPS)
-
Calcium Chloride (CaCl₂), analytical grade
-
Disodium EDTA (Na₂EDTA), analytical grade
-
Acid-washed, metal-free glassware and storage bottles
-
pH meter
Procedure:
-
Prepare Stock Solutions:
-
1 M CaCl₂: Dissolve 11.1 g of CaCl₂ in 100 mL of high-purity water.
-
0.5 M EDTA (pH 8.0): Dissolve 18.61 g of Na₂EDTA·2H₂O in 80 mL of high-purity water. Adjust the pH to 8.0 with NaOH. EDTA will not fully dissolve until the pH is approximately 8.0. Bring the final volume to 100 mL.
-
-
Prepare 100 mM Ca(II)-EDTA Wash Solution:
-
In a metal-free container, combine 10 mL of 1 M CaCl₂ with 20 mL of 0.5 M EDTA (pH 8.0).
-
Adjust the final volume to 100 mL with high-purity water. This creates a solution with equimolar concentrations of Ca²⁺ and EDTA.
-
-
Treat the Buffer:
-
Prepare your desired buffer at its final concentration using high-purity water.
-
Add the Ca(II)-EDTA wash solution to the buffer to a final concentration of 100 µM. For example, add 1 mL of the 100 mM Ca(II)-EDTA wash solution to 1 L of your buffer.
-
Allow the solution to equilibrate for at least 4 hours at room temperature with gentle stirring. This allows for the chelation of contaminating metals.
-
-
Final pH Adjustment and Storage:
-
Re-adjust the pH of the treated buffer to the desired value.
-
Store the buffer in a clearly labeled, acid-washed, metal-free container.
-
Caption: Experimental workflow for buffer purification using Ca(II)-EDTA.
Protocol 2: In-situ Scavenging of Trace Metals in Assays
For certain applications, the Ca(II)-EDTA complex can be directly incorporated into an assay to chelate trace metals in real-time.
Procedure:
-
Prepare the 100 mM Ca(II)-EDTA wash solution as described in Protocol 1.
-
Add a small volume of the Ca(II)-EDTA solution directly to your assay mixture to achieve a final concentration of 10-50 µM.
-
Always include a control experiment without the Ca(II)-EDTA to validate that any observed effects are due to the removal of trace metal contaminants.
Logical Framework
The rationale for employing Ca(II) as a sacrificial cation is a logical progression based on addressing the limitations of using EDTA alone in biological systems.
Caption: Logical basis for the Ca(II)-EDTA protocol.
Applications in Research and Drug Development
The removal of trace metal contamination is critical in numerous applications:
-
Enzyme Kinetics: Accurate characterization of metalloenzymes or enzymes sensitive to metal ion inhibition.
-
Cell Culture: Preventing metal-induced cytotoxicity and ensuring reproducible cell growth and behavior.
-
Protein Chemistry: Maintaining the stability and function of proteins that are sensitive to metal-catalyzed oxidation.
-
Drug Discovery: Eliminating false positives and negatives in high-throughput screening (HTS) assays where compounds may chelate metals or target metalloenzymes.
-
Neuroscience: In studies of neurotransmission and ion channel function, where precise control of divalent cation concentrations is paramount.
References
- 1. Effective Chelation Therapy with EDTA for Heavy Metal Detoxification and Health Improvement [thinkdochemicals.com]
- 2. interchim.fr [interchim.fr]
- 3. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ca(II)-EDTA in a Clinical Setting: A Focus on Metal-Dependent Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metals are essential cofactors for a significant portion of enzymes, playing critical roles in catalysis and structural integrity. The study of these metal-dependent enzymes, or metalloenzymes, is crucial for understanding fundamental biological processes and for the development of novel therapeutics. A key challenge in studying metalloenzymes is the precise control of free metal ion concentrations in experimental setups. Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, is a powerful tool in this context. While often used as a potent inhibitor to remove essential metal ions and render metalloenzymes inactive, the Ca(II)-EDTA complex, in particular, serves as a sophisticated metal buffer system. This allows researchers to maintain a constant and known concentration of free metal ions, enabling detailed kinetic analysis of enzyme activity as a function of metal ion availability.
This document provides detailed application notes and protocols for the use of Ca(II)-EDTA in the study of metal-dependent enzyme kinetics, with a focus on two clinically relevant enzyme families: Metallo-β-Lactamases (MBLs) and Matrix Metalloproteinases (MMPs).
Principle of Ca(II)-EDTA as a Metal Buffer
EDTA is a hexadentate ligand that forms stable, 1:1 stoichiometric complexes with most divalent and trivalent cations. The stability of these complexes varies depending on the metal ion and the pH of the solution. By creating a solution containing a specific ratio of Ca(II)-EDTA to free EDTA, it is possible to buffer the concentration of other metal ions. This is because Ca(II) has a lower binding affinity for EDTA compared to many other divalent cations, such as Zn(II), Cu(II), and Ni(II). When a metalloenzyme requiring one of these higher-affinity metals is introduced into a Ca(II)-EDTA buffer, the free metal ion concentration is determined by the equilibrium between the Ca(II)-EDTA complex and the higher-affinity metal ion. This allows for the precise control of picomolar to micromolar concentrations of free metal ions, which is essential for determining the metal binding affinity and the metal-dependent kinetic parameters of an enzyme.
Data Presentation
Table 1: Inhibition of Metallo-β-Lactamase (MBL) Activity by Ca(II)-EDTA
| Enzyme | Substrate | Ca(II)-EDTA Concentration | Inhibition | IC50 (µM) | Reference |
| IMP-1 | Imipenem | 32 µg/mL | Reduced MICs in MBL-producing P. aeruginosa | 55 ± 8.2 | [1][2] |
| VIM-2 | Imipenem | 32 µg/mL | Reduced MICs in MBL-producing P. aeruginosa | Not Reported | [1] |
Table 2: Kinetic Parameters of Metalloenzymes in the Presence of Different Buffers
| Enzyme | Metal Cofactor | Buffer | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |
| Ro1,2-CTD | Fe³⁺ | HEPES | 1.80 | 0.64 | 0.36 | [3][4] |
| Ro1,2-CTD | Fe³⁺ | Tris-HCl | 6.93 | 1.14 | 0.17 | [3][4] |
| Ro1,2-CTD | Fe³⁺ | Na-phosphate | 3.64 | 1.01 | 0.28 | [3][4] |
| BLC23O | Mn²⁺ | HEPES (pH 7.6) | - | 0.45 ± 0.01 | 0.84 ± 0.02 (mM⁻¹s⁻¹) | [3][4] |
Note: The data in Table 2 highlights the importance of buffer selection in kinetic studies, as different buffers can chelate metal ions to varying degrees, affecting the apparent kinetic parameters.
Experimental Protocols
Protocol 1: Preparation of Ca(II)-EDTA Metal Buffer
This protocol describes the preparation of a Ca(II)-EDTA buffer to control the free concentration of a divalent metal ion (e.g., Zn²⁺).
Materials:
-
HEPES (or other suitable non-chelating buffer)
-
EDTA (disodium salt)
-
CaCl₂
-
Stock solution of the metal salt of interest (e.g., ZnCl₂)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 0.1 M HEPES buffer stock solution: Dissolve the appropriate amount of HEPES in deionized water and adjust the pH to the desired value (e.g., 7.4) with NaOH or HCl.
-
Prepare a 0.1 M EDTA stock solution: Dissolve disodium EDTA in deionized water and adjust the pH to 8.0 with NaOH to ensure complete dissolution.
-
Prepare a 0.1 M CaCl₂ stock solution.
-
Calculate the required concentrations: Use a suitable software or spreadsheet to calculate the concentrations of total EDTA and total CaCl₂ needed to achieve the desired free Ca²⁺ concentration and, subsequently, the desired free concentration of the metal of interest (e.g., Zn²⁺). This calculation requires the stability constants for Ca-EDTA and Zn-EDTA at the specific pH and ionic strength of the experiment.
-
Prepare the Ca(II)-EDTA buffer:
-
To a known volume of 0.1 M HEPES buffer, add the calculated volumes of the 0.1 M EDTA and 0.1 M CaCl₂ stock solutions.
-
Add the stock solution of the metal of interest (e.g., ZnCl₂) to the desired total concentration.
-
Bring the solution to the final volume with deionized water.
-
Verify the pH and adjust if necessary.
-
Protocol 2: Determination of IC50 for a Metalloenzyme using Ca(II)-EDTA
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of Ca(II)-EDTA for a metalloenzyme, such as a metallo-β-lactamase.[1][2]
Materials:
-
Purified metalloenzyme
-
Substrate for the enzyme (e.g., imipenem for MBLs)
-
Ca(II)-EDTA stock solution
-
Assay buffer (e.g., HEPES)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a serial dilution of the Ca(II)-EDTA stock solution in the assay buffer.
-
Set up the reaction mixture in a microplate:
-
Add a fixed amount of the purified enzyme to each well.
-
Add the different concentrations of the Ca(II)-EDTA dilutions to the wells.
-
Include a control well with no Ca(II)-EDTA.
-
-
Pre-incubate the enzyme with Ca(II)-EDTA for a specific time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each Ca(II)-EDTA concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the Ca(II)-EDTA concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of Ca(II)-EDTA.
Caption: Simplified signaling pathway for MMP gene expression.[5][6]
Caption: Catalytic mechanism of MBLs and inhibition by Ca(II)-EDTA.[7][8][9]
Conclusion
The use of Ca(II)-EDTA as a metal buffer system is an invaluable technique for the detailed kinetic characterization of metal-dependent enzymes. By allowing for the precise control of free metal ion concentrations, researchers can accurately determine metal binding affinities and the kinetic parameters that are dependent on metal cofactors. The protocols and data presented here for metallo-β-lactamases and matrix metalloproteinases serve as a guide for applying this methodology to a wide range of metalloenzymes. This approach is not only fundamental for basic research into enzyme mechanisms but also critical for the development of selective inhibitors that target the metal-binding sites of enzymes implicated in disease.
References
- 1. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of calcium-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of Ca(II)-EDTA Disodium Dihydrate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ca(II)-EDTA disodium dihydrate solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Ca(II)-EDTA solution turning cloudy or forming a precipitate?
A1: Cloudiness or precipitation in a Ca(II)-EDTA solution can arise from several factors:
-
Incorrect pH: The stability of the Ca(II)-EDTA complex is pH-dependent. At acidic conditions (pH < 4-5), the carboxylate groups of EDTA become protonated, which weakens the complex and can lead to the release of Ca²⁺ ions.[1] If the free calcium ions react with other species in the solution, such as carbonate from dissolved CO₂, calcium carbonate can precipitate. Conversely, at very high pH, calcium hydroxide might precipitate.
-
Low Temperature: Concentrated EDTA solutions can precipitate at low temperatures, such as in a refrigerator.[2]
-
Contamination: Introduction of other metal ions with a higher affinity for EDTA (e.g., Fe³⁺, Cu²⁺) can displace calcium from the complex. If the newly formed metal complex or the displaced calcium salt is insoluble under the experimental conditions, a precipitate will form.[3]
-
High Concentrations: At increased concentrations ([EDTA] > 0.1 M), EDTA can extract calcium from other components, potentially leading to the formation of insoluble species.[4]
Q2: I'm observing an unexpected color change in my Ca(II)-EDTA solution. What could be the cause?
A2: While Ca(II)-EDTA solutions are typically colorless, a color change usually indicates the presence of a contaminant, most often a transition metal ion.[3] For instance, trace amounts of iron can form Fe(III)-EDTA, which is a yellow-colored complex. The color of transition metal-EDTA complexes is due to d-d electronic transitions, which are absent in the Ca(II) complex.[3]
Q3: My Ca(II)-EDTA appears to be degrading faster than expected. What factors could accelerate its degradation?
A3: Several factors can accelerate the degradation of Ca(II)-EDTA:
-
Elevated Temperatures: Thermal degradation of Ca(II)-EDTA becomes significant at temperatures above 175°C, with the rate increasing substantially at higher temperatures.[5]
-
Presence of Catalysts: The thermal degradation of Ca(II)-EDTA is notably enhanced in the presence of phosphate ions or when using glass-lined autoclaves (due to silicate leaching).[6] These substances can form insoluble calcium salts, freeing the EDTA to degrade more rapidly.[6]
-
UV Light Exposure: Ca(II)-EDTA can undergo photolytic degradation, especially in the presence of photosensitizers or photocatalysts like TiO₂.[7]
-
Presence of Oxidizing Agents: Advanced Oxidation Processes (AOPs) involving strong oxidizing agents like hydroxyl radicals (•OH) generated from hydrogen peroxide (H₂O₂) and a catalyst (e.g., Fe²⁺ in a Fenton-like reaction) can rapidly degrade EDTA.[8]
Q4: What are the primary degradation products of Ca(II)-EDTA?
A4: The degradation products depend on the degradation pathway:
-
Thermal Degradation: At lower temperatures (~250°C), the main products are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA).[5] At higher temperatures, further decomposition leads to dimethylamine and carbon dioxide.[5]
-
Photolytic/Advanced Oxidation Degradation: These processes, driven by reactive species like hydroxyl radicals, lead to a stepwise breakdown of the EDTA molecule. Intermediates can include ethylenediaminetriacetic acid (ED3A), iminodiacetic acid (IDA), glyoxylic acid, and eventually complete mineralization to CO₂, water, and inorganic nitrogen species.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| White precipitate forms after solution preparation or during storage. | pH is too low. | Check the pH of the solution. Ca(II)-EDTA is most stable in a neutral to slightly alkaline pH range. Adjust the pH to be above 5 to ensure complex stability.[1] |
| Solution was stored at a low temperature. | Gently warm the solution to see if the precipitate redissolves. For future preparations, consider storing at room temperature or preparing a more dilute solution if cold storage is required.[2] | |
| Reaction with atmospheric CO₂. | If working in an open system, absorbed CO₂ can form calcium carbonate. Consider working under an inert atmosphere (e.g., nitrogen). | |
| Precipitate forms upon addition of other reagents. | Contamination with displacing metal ions. | Review the purity of all reagents and ensure glassware is thoroughly cleaned. Use high-purity water.[3] |
| Presence of phosphate or silicate. | If your buffer contains phosphate, or if you are using glass vessels at high temperatures, consider that insoluble calcium phosphate or silicate may form, accelerating EDTA degradation.[6] |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable degradation rates between experiments. | Inconsistent temperature control. | Ensure precise and stable temperature control, as thermal degradation rates are highly temperature-dependent.[6] |
| Fluctuations in pH. | The stability of the Ca(II)-EDTA complex is pH-dependent.[1] Use a reliable buffer system to maintain a constant pH throughout the experiment. | |
| Variations in light exposure. | If experiments are sensitive to light, ensure consistent lighting conditions or conduct them in the dark to avoid unintended photolytic degradation. | |
| Difficulty in reproducing analytical results. | Improper sample handling and preparation for analysis. | Ensure consistent sample quenching (if necessary), dilution, and storage before analysis. For HPLC analysis, ensure complete complexation with a metal ion like Fe(III) or Cu(II) for reliable detection.[11][12] |
| Analytical instrument variability. | Calibrate analytical instruments regularly. For HPLC, ensure proper column equilibration before each run.[11] |
Quantitative Data Summary
Table 1: Thermal Degradation of Metal-EDTA Complexes
| Metal-EDTA Complex | Temperature (°C) | pH | Observed Pseudo-First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t₁/₂, h) | Reference |
| Uncomplexed EDTA | 190 | 10.4 | 0.37 | 1.9 | [6] |
| Ca(II)-EDTA | 310 | ~10 | Similar to uncomplexed EDTA at 190°C | - | [6] |
| Mg(II)-EDTA | 307 | ~10 | ~2x faster than Ca(II)-EDTA at 310°C | - | [6] |
Note: The presence of phosphate significantly increases the degradation rate of Ca(II)-EDTA at lower temperatures (e.g., 230°C).[6]
Table 2: Factors Influencing Ca(II)-EDTA Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | < 4-5 | Decreased stability due to protonation of EDTA | [1] |
| Temperature | > 175°C | Increased thermal degradation | [5] |
| Catalysts | Phosphate, Silicate | Accelerated thermal degradation | [6] |
| UV Light | With photosensitizers/photocatalysts | Induces photolytic degradation | [7] |
| Oxidizing Agents | H₂O₂, •OH | Rapid oxidative degradation | [8] |
Experimental Protocols
Protocol 1: Thermal Degradation of Ca(II)-EDTA
Objective: To study the rate and products of thermal degradation of Ca(II)-EDTA.
Materials:
-
This compound
-
High-purity water
-
pH buffer (e.g., phosphate or borate buffer, adjusted to desired pH)
-
High-pressure autoclave (e.g., Parr stirred bench autoclave) with temperature and pressure sensors
-
Inert gas (e.g., nitrogen)
-
Analytical instruments (e.g., HPLC, NMR, GC-MS)
Procedure:
-
Prepare a solution of Ca(II)-EDTA of known concentration in the desired buffer.
-
Deoxygenate the solution by bubbling with nitrogen gas.
-
Transfer the solution to the autoclave.
-
Seal the autoclave and purge with nitrogen to ensure an inert atmosphere.
-
Heat the autoclave to the desired temperature (e.g., 230-310°C) while stirring.
-
Once the target temperature is reached, start the timer and collect samples at regular intervals.
-
Cool the collected samples rapidly to quench the reaction.
-
Analyze the samples for the remaining concentration of Ca(II)-EDTA and the formation of degradation products using appropriate analytical methods (see Protocol 4).
-
Plot the concentration of Ca(II)-EDTA versus time to determine the reaction kinetics.
Protocol 2: Photocatalytic Degradation of Ca(II)-EDTA
Objective: To investigate the photocatalytic degradation of Ca(II)-EDTA using a TiO₂ catalyst.
Materials:
-
This compound
-
High-purity water
-
TiO₂ photocatalyst (e.g., Degussa P25)
-
Photoreactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
Oxygen or air supply
-
Analytical instruments (e.g., HPLC)
Procedure:
-
Prepare a suspension of TiO₂ in a Ca(II)-EDTA solution of known concentration.
-
Adjust the initial pH of the solution as required.
-
Transfer the suspension to the photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached.
-
Start bubbling with oxygen or air at a constant flow rate.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect aliquots of the suspension at regular time intervals.
-
Filter the aliquots immediately (e.g., using a 0.22 µm syringe filter) to remove the TiO₂ particles and stop the reaction.
-
Analyze the filtrate for the concentration of Ca(II)-EDTA and degradation products (see Protocol 4).
Protocol 3: Advanced Oxidation of Ca(II)-EDTA (Fenton-like Reaction)
Objective: To study the degradation of Ca(II)-EDTA by hydroxyl radicals generated via a Fenton-like reaction.
Materials:
-
This compound
-
High-purity water
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid or sodium hydroxide for pH adjustment
-
Reaction vessel with a magnetic stirrer
-
Analytical instruments (e.g., HPLC, TOC analyzer)
Procedure:
-
Prepare a solution of Ca(II)-EDTA of known concentration.
-
Adjust the pH of the solution to the desired value (typically acidic, e.g., pH 3, for Fenton reactions).
-
Add the Fe(II) catalyst to the solution and stir until dissolved.
-
Initiate the reaction by adding a predetermined amount of H₂O₂.
-
Collect samples at regular time intervals.
-
Quench the reaction in the samples immediately, for example, by adding a strong base to raise the pH or a scavenger for residual oxidants.
-
Analyze the samples for the remaining concentration of Ca(II)-EDTA and total organic carbon (TOC) to assess mineralization.
Protocol 4: HPLC Analysis of Ca(II)-EDTA and Degradation Products
Objective: To quantify the concentration of EDTA and its primary degradation products.
Method Principle: EDTA and its degradation products often lack a strong chromophore for UV detection. A common method is to form a stable, UV-active complex with a metal ion, typically Fe(III) or Cu(II), either pre-column or in the mobile phase.[11][12]
Materials and Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol/buffer mixture)
-
Metal salt for complexation (e.g., ferric chloride or copper sulfate)
-
Standards for EDTA, iminodiacetic acid (IDA), and hydroxyethyliminodiacetic acid (HEIDA)
Procedure:
-
Sample Preparation:
-
Dilute the collected experimental samples with high-purity water to fall within the linear range of the calibration curve.
-
Add a solution of the metal salt (e.g., FeCl₃) in excess to ensure complete complexation of EDTA and its chelating degradation products.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., formate or acetate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The mobile phase may also contain the complexing metal ion.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm for the Fe(III)-EDTA complex.[11]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Prepare a series of standard solutions of EDTA, IDA, and HEIDA, and treat them with the complexing agent in the same manner as the samples.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared samples.
-
Identify and quantify the compounds in the samples by comparing their retention times and peak areas to the calibration curves.
-
Visualizations
Caption: Thermal degradation pathway of Ca(II)-EDTA.
Caption: Generalized AOP pathway for EDTA degradation.
Caption: Workflow for studying Ca(II)-EDTA degradation.
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodeposition of Hydroxyapatite into a Titanium Dioxide Nanotubular Layer Using Ca(EDTA) Complex Decomposition | MDPI [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. OH-Radical induced degradation of ethylenediaminetetraacetic acid (EDTA) in aqueous solution: a pulse radiolysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. rjpdft.com [rjpdft.com]
Best practices for long-term storage of Ca(II)-EDTA solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Ca(II)-EDTA solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and reliability of their experimental reagents.
Best Practices for Long-Term Storage
Proper storage of Ca(II)-EDTA solutions is crucial to maintain their efficacy and prevent degradation. The stability of these solutions is primarily influenced by temperature, pH, and exposure to light.
Recommended Storage Conditions:
For optimal long-term stability, Ca(II)-EDTA solutions should be stored in a cool, dry, and dark place.[1] The ideal temperature range is between 2-8°C.[1] It is also recommended to store the solution in its original or a tightly sealed container to protect it from light and moisture.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes chemical degradation reactions such as hydrolysis.[1] Higher temperatures can accelerate the breakdown of EDTA.[1] |
| pH | Neutral to slightly alkaline (pH 7-8) | Ca(II)-EDTA complexes are most stable in this pH range.[2][3] Acidic conditions (pH < 4-5) can lead to the dissociation of the complex.[2][3] |
| Container | Tightly sealed, opaque plastic (e.g., polyethylene) | Prevents evaporation, contamination, and degradation from light exposure.[2] Glass containers are generally not recommended as EDTA can leach ions from the glass.[2] |
| Sterilization | Filtration (0.22 µm) or autoclaving | Prevents microbial growth, which can alter the pH and composition of the solution.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Ca(II)-EDTA solutions.
Issue 1: Precipitation in the Solution
Symptom: A white or crystalline precipitate forms in the Ca(II)-EDTA solution upon preparation or during storage.
Possible Causes and Solutions:
-
Incorrect pH: The most common cause of precipitation is a pH outside the optimal range. The free acid form of EDTA is poorly soluble in water.[4]
-
Low Temperature: Highly concentrated solutions may precipitate when stored at low temperatures.
-
Contamination: Introduction of other metal ions can lead to the formation of less soluble EDTA complexes.
-
Solution: Use high-purity water (deionized or distilled) and clean labware to prevent contamination.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a Ca(II)-EDTA solution?
A 0.5M EDTA solution at pH 8.0 is generally stable for up to one year when stored at 4°C.[4] For many standard laboratory applications, solutions can be stored at room temperature for several months.[4] However, for critical applications, it is advisable to periodically check the solution's quality.
Q2: Can I autoclave my Ca(II)-EDTA solution?
Yes, Ca(II)-EDTA solutions can be sterilized by autoclaving.[5] Alternatively, filter sterilization through a 0.22-micron filter is also an effective method for long-term storage.[4]
Q3: What are the primary degradation products of EDTA?
At elevated temperatures, EDTA can undergo hydrolysis, leading to the formation of iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA).[6] At even higher temperatures, further degradation to dimethylamine and carbon dioxide can occur.[6]
Q4: How does pH affect the stability of the Ca(II)-EDTA complex?
The stability of the Ca(II)-EDTA complex is highly pH-dependent. Under acidic conditions (pH < 4-5), the carboxyl groups of EDTA become protonated, which weakens their ability to bind to Ca²⁺, leading to the dissociation of the complex.[3] The complex is most stable in neutral to slightly alkaline conditions.[3]
Experimental Protocols
Protocol 1: Quality Control by Complexometric Titration
This protocol is used to determine the concentration of a Ca(II)-EDTA solution to verify its integrity over time.
Materials:
-
Ca(II)-EDTA solution (sample)
-
Standardized EDTA solution (titrant, ~0.01 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Distilled water
-
Burette, pipette, Erlenmeyer flask
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Ca(II)-EDTA solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of distilled water.
-
Add 2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation:
The concentration of Ca²⁺ in the sample can be calculated using the formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the standard EDTA solution
-
V₁ = Volume of the standard EDTA solution used
-
M₂ = Molarity of the Ca²⁺ in the sample
-
V₂ = Volume of the Ca(II)-EDTA sample taken
Quantitative Data Summary
While specific degradation rates can vary based on the exact solution composition and storage conditions, the following table provides a qualitative summary of stability under different scenarios.
| Storage Condition | Expected Stability | Potential Issues |
| 2-8°C, pH 7-8, dark | High (up to 1 year or more) | Minimal degradation. |
| Room Temperature, pH 7-8, dark | Moderate (several months) | Increased risk of microbial growth if not sterile; slight degradation over extended periods. |
| Elevated Temperature (>30°C) | Low | Accelerated hydrolysis and degradation of EDTA.[1] |
| Acidic pH (< 5) | Low | Dissociation of the Ca(II)-EDTA complex.[3] |
| Exposure to Light | Moderate | Potential for photochemical reactions, though less significant than temperature and pH effects.[1] |
References
Addressing the impact of pH on Ca(II)-EDTA chelation efficiency.
Technical Support Center: Ca(II)-EDTA Chelation
Welcome to the technical support center for Ca(II)-EDTA chelation. This guide provides in-depth information, troubleshooting advice, and answers to frequently asked questions regarding the critical role of pH in the efficiency of ethylenediaminetetraacetic acid (EDTA) as a chelating agent for calcium ions (Ca(II)).
Fundamentals of Ca(II)-EDTA Chelation
Q1: What is EDTA and how does it chelate Calcium ions?
A1: Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid. Its conjugate base, ethylenediaminetetraacetate (EDTA⁴⁻), is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion.[1][2] It binds to a calcium ion (Ca²⁺) through its four carboxylate groups and two nitrogen atoms, forming a stable, water-soluble complex called Ca(EDTA)²⁻.[1][3] This 1:1 stoichiometric reaction is the basis for complexometric titrations.[4][5]
Q2: How does pH fundamentally impact the chelation process?
A2: The chelation efficiency of EDTA is highly dependent on pH because EDTA is a polyprotic acid (it can donate multiple protons).[3][6] The actual chelating agent is the fully deprotonated form, Y⁴⁻.[3][7] In acidic solutions, the carboxylate and amine groups of EDTA become protonated, reducing the availability of the Y⁴⁻ species to bind with metal ions.[8] As the pH increases, EDTA deprotonates, increasing the concentration of Y⁴⁻ and thus favoring the formation of the metal-EDTA complex.[9][10] Therefore, controlling the pH is essential for effective chelation.
Caption: EDTA speciation as a function of solution pH.
Q3: What is the "conditional formation constant" (K'f) and why is it more useful than the formation constant (Kf)?
A3: The formation constant (Kf) describes the equilibrium between a metal ion and the fully deprotonated ligand (Y⁴⁻). However, in practice, other forms of EDTA exist depending on the pH. The conditional formation constant (K'f) , also known as the effective formation constant, is a more practical value that accounts for the effect of pH on the EDTA species available for chelation.[6][11] It is calculated as K'f = α(Y⁴⁻) * Kf, where α(Y⁴⁻) is the fraction of EDTA present in the active Y⁴⁻ form at a specific pH.[12][13] K'f provides a direct measure of the chelation reaction's strength under specific experimental pH conditions.
Quantitative Data on pH Effects
For precise experimental control, it is crucial to understand the quantitative relationship between pH and the availability of the active EDTA species.
Table 1: pKa Values for EDTA EDTA is a hexaprotic acid, designated H₆Y²⁺. The pKa values define the pH ranges where different protonated species dominate. The final two deprotonations (pKa₅ and pKa₆) are most critical for chelation.[1][6][14][15]
| pKa Value | Acidic Group |
| pKa₁ = 0.0 | Carboxyl |
| pKa₂ = 1.5 | Carboxyl |
| pKa₃ = 2.0 | Carboxyl |
| pKa₄ = 2.66 | Carboxyl |
| pKa₅ = 6.16 | Amino |
| pKa₆ = 10.24 | Amino |
Table 2: Fraction of Active EDTA (αY⁴⁻) and Ca(II)-EDTA Conditional Formation Constant (K'f) vs. pH This table illustrates how the fraction of the active Y⁴⁻ species increases with pH, directly strengthening the Ca(II)-EDTA complex as shown by the rising K'f value. The formation constant (Kf) for Ca(II)-EDTA is 5.0 x 10¹⁰.[16]
| pH | α(Y⁴⁻) | K'f (αY⁴⁻ * Kf) | Chelation Efficiency |
| 4.0 | 3.8 x 10⁻⁹ | 1.9 x 10² | Very Low |
| 6.0 | 2.3 x 10⁻⁵ | 1.15 x 10⁶ | Low |
| 8.0 | 5.6 x 10⁻³ | 2.8 x 10⁸ | Moderate |
| 10.0 | 0.36 | 1.8 x 10¹⁰ | High |
| 12.0 | 0.98 | 4.9 x 10¹⁰ | Very High |
Experimental Protocol
Standard Protocol: Complexometric Titration of Ca(II) with EDTA
This protocol outlines the determination of Ca²⁺ concentration using a standardized EDTA solution. The key to success is maintaining a sufficiently high pH to ensure a sharp and accurate endpoint.
Methodology:
-
Sample Preparation: Accurately pipette an aliquot of the Ca²⁺ solution into a 250 mL Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.[5]
-
pH Adjustment: Add a pH 10 ammonia/ammonium chloride buffer solution (typically 1-2 mL) to the flask to raise the pH.[3][4] For titrating calcium in the presence of magnesium, the pH should be adjusted to 12-13 with NaOH or KOH to precipitate Mg(OH)₂, preventing its interference.[5][17]
-
Indicator Addition: Add a small amount of a suitable metallochromic indicator, such as Murexide or Calmagite.[4][5] The solution will turn to the color of the metal-indicator complex (e.g., wine red for Calmagite).[4]
-
Titration: Titrate the sample with a standardized EDTA solution. The EDTA will first chelate any free Ca²⁺ ions.
-
Endpoint Determination: As the titration nears the equivalence point, the EDTA will begin to displace Ca²⁺ from the indicator complex. The endpoint is reached when the solution shows a distinct color change (e.g., from wine red to sky blue for Calmagite), indicating that all Ca²⁺ has been chelated by EDTA.[4]
-
Replication: Repeat the titration at least three times to ensure reproducible results.[4][18]
Caption: Standard workflow for Ca(II) complexometric titration.
Troubleshooting Guide
Q4: Why is my titration endpoint weak, indistinct, or fading?
A4: A weak or fading endpoint is almost always due to an incorrect pH.
-
pH is too low: If the pH is below the optimal range (typically pH 10 for Ca²⁺/Mg²⁺ total hardness or pH >12 for Ca²⁺ alone), the conditional formation constant (K'f) is too low.[19] This means the EDTA-Ca²⁺ complex is not stable enough to sharply displace the indicator at the endpoint.
-
Solution: Verify the pH of your buffered sample solution using a calibrated pH meter. Ensure your buffer has sufficient capacity to neutralize any acidity in your sample.[20]
Q5: I've added a large volume of titrant, but the endpoint color change never occurred. What went wrong?
A5: This issue, known as overshooting the endpoint, can be caused by several factors:
-
Incorrect pH: As above, a pH that is too low is a primary cause. The stability of the Ca-EDTA complex is insufficient for a reaction.[8]
-
Precipitation of Calcium: If the pH is too high before chelation (e.g., >13) or if interfering anions like carbonate are present, Ca²⁺ may precipitate as Ca(OH)₂ or CaCO₃. The solid precipitate reacts very slowly or not at all with EDTA.[17]
-
Incorrect Reagent Concentration: The concentration of your EDTA titrant might be significantly lower than expected, or your sample concentration might be much higher.[20]
Q6: Why are my results inconsistent across different trials?
A6: Inconsistent results often point to a lack of pH control.
-
Inadequate Buffering: If the buffer is weak or insufficient, the pH can drop during the titration. The chelation reaction itself can release protons (e.g., Ca²⁺ + HY³⁻ ⇌ CaY²⁻ + H⁺), which lowers the pH and affects the K'f value mid-titration.[4]
-
Solution: Always use a properly prepared buffer of sufficient concentration to maintain a stable pH throughout the entire titration.
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. Acids & Fatty Acids - Ethylene Diamine Tetraacetic Acid (EDTA) [unicareingredients.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 5. titrations.info [titrations.info]
- 6. EDTA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. wellyoutech.com [wellyoutech.com]
- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Solved Find the conditional formation constant for | Chegg.com [chegg.com]
- 14. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 15. homework.study.com [homework.study.com]
- 16. sjlin.dlearn.kmu.edu.tw [sjlin.dlearn.kmu.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. uclmail.net [uclmail.net]
- 20. physicsforums.com [physicsforums.com]
Technical Support Center: Minimizing Cytotoxicity of Ca(II)-EDTA in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Ca(II)-EDTA in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of EDTA-related cytotoxicity in cell-based assays?
A1: The primary cause of EDTA-related cytotoxicity is its function as a strong chelating agent. EDTA binds to and removes divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), from the cell culture medium and the cell surface. These ions are crucial for the function of cell adhesion molecules like cadherins and integrins, which are essential for cell-to-cell and cell-to-substrate adhesion. The depletion of these essential ions disrupts cell adhesion, and prolonged exposure or high concentrations can lead to cell membrane damage, triggering apoptosis or necrosis.
Q2: Is the pre-formed Ca(II)-EDTA complex cytotoxic to cells?
A2: The pre-formed Ca(II)-EDTA complex is significantly less cytotoxic than EDTA alone. In the Ca(II)-EDTA complex, the chelating capacity of EDTA is already saturated by calcium ions. Therefore, it does not actively sequester the essential divalent cations required for cell adhesion and viability from the culture medium or cell surface. However, very high concentrations of any solute can exert osmotic stress on cells. Some studies have shown that Ca(II)-EDTA complexes do not induce the cellular responses, such as surface bubbling and contraction, that are observed with EDTA alone[1].
Q3: How can I minimize EDTA-induced cytotoxicity in my experiments?
A3: Minimizing EDTA-induced cytotoxicity is crucial for maintaining experimental integrity. Key strategies include:
-
Optimization of Concentration and Incubation Time: Perform a titration experiment to determine the lowest effective concentration of EDTA and the shortest incubation time required for your specific cell line and application.
-
Use of Ca(II)-EDTA: When the goal is not to chelate calcium but to introduce a stable form of EDTA, using the pre-formed Ca(II)-EDTA complex can significantly reduce cytotoxicity.
-
Maintain Optimal Temperature: Perform cell detachment and other procedures at the recommended temperature for your cell line, typically 37°C, to avoid additional stress.
-
Gentle Cell Handling: Minimize mechanical stress from vigorous pipetting or centrifugation, which can exacerbate cell membrane damage.
-
Prompt Neutralization: After treatment, promptly neutralize EDTA with a medium containing an excess of calcium and magnesium, such as a complete culture medium.
Q4: Are there less toxic alternatives to EDTA?
A4: Yes, several less toxic and biodegradable alternatives to EDTA are available for use in cell-based assays. These include:
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): EGTA has a higher affinity for Ca²⁺ than for Mg²⁺, making it a more specific calcium chelator, which can be advantageous in certain applications[2][3][4]. However, it can still induce cytotoxicity through calcium depletion.
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): BAPTA is a rapid and highly selective Ca²⁺ chelator that is less pH-sensitive than EDTA, making it suitable for intracellular calcium buffering[4][5][6].
-
Biodegradable Chelators: Newer, "green" chelating agents like GLDA (L-glutamic acid N,N-diacetic acid) and EDDS (ethylenediamine-N,N'-disuccinic acid) are readily biodegradable and present a lower environmental risk, with some studies suggesting good efficacy in various applications[7][8][9][10][11].
Troubleshooting Guides
Issue 1: Low Cell Viability After Cell Detachment with EDTA
| Possible Cause | Recommended Solution |
| EDTA concentration is too high. | Perform a dose-response experiment to determine the optimal, lowest effective concentration for your cell line. Start with a low concentration (e.g., 0.1-0.5 mM) and gradually increase if necessary. |
| Incubation time is too long. | Optimize the incubation time by observing the cells under a microscope. Neutralize the EDTA as soon as the majority of cells have detached. Start with short incubation times (e.g., 2-5 minutes). |
| Suboptimal temperature. | Ensure all solutions (PBS, EDTA) are pre-warmed to 37°C before use to minimize temperature shock to the cells. |
| Excessive mechanical stress. | Use gentle pipetting to resuspend cells. Avoid creating bubbles or forcefully expelling liquid against the cell monolayer. |
| Poor initial cell health. | Use cells that are in the logarithmic growth phase and are not over-confluent. Ensure the cell culture is healthy before starting the experiment. |
| Residual medium containing Ca²⁺ and Mg²⁺. | Wash the cell monolayer with a calcium and magnesium-free buffer like PBS before adding the EDTA solution to ensure its effectiveness at a lower concentration. |
Issue 2: Inconsistent Results in Assays Following Ca(II)-EDTA Treatment
| Possible Cause | Recommended Solution |
| High concentration of Ca(II)-EDTA causing osmotic stress. | Although less cytotoxic, high concentrations can still affect cell behavior. Prepare a range of dilutions to find a non-perturbing concentration for your assay. |
| Interaction of Ca(II)-EDTA with other assay components. | Run control experiments with the Ca(II)-EDTA complex and your assay reagents in a cell-free system to check for any direct interactions that might interfere with signal detection. |
| Slow dissociation of the Ca(II)-EDTA complex. | While stable, there might be a slow release of Ca²⁺ or EDTA depending on the specific conditions of your assay medium (e.g., pH, presence of other ions). Ensure consistent experimental conditions. |
Data Presentation
Table 1: Comparative Cytotoxicity of EDTA and Related Chelators
| Chelator | Cell Line | Assay | IC50 / Effective Concentration | Key Findings | Reference(s) |
| EDTA | Chinese Hamster Fibroblasts (V79) | MTT, Clonogenic | Significantly cytotoxic at 0.05% to 1.0% | More cytotoxic than maleic acid at all tested concentrations. | [12][13] |
| EDTA | L929 (Mouse Fibroblasts) | Quantitative Cytotoxicity | Moderate to severe cytotoxicity in a concentration-dependent manner. | Alkaline EDTA showed similar cytotoxicity to neutral EDTA. | [14][15] |
| EDTA | Human Cancer Cell Lines (U937, C-32, HeLa, HSC-2, Molt-4, U87-MG) | MTT | Significant suppression of viability at ≥300 µM after 72h. | Sensitivity varies between cell lines; melanoma cells were more sensitive than normal melanocytes. | [8][11][16][17] |
| EDTA | Murine Fibroblasts | Cytotoxicity Assay | Cytotoxic only at the highest tested concentration. | Less cytotoxic than NaOCl and citric acid at higher concentrations. | [18] |
| HEK293 & HEP3B | Cytotoxicity Assay | No significant effect up to 256 mg/L. | Used as a potentiator for other drugs. | [19] | |
| EGTA | Rat Inflammatory Macrophages | Adherence Assay | IC50: 202 ± 32 mM | Inhibited macrophage adherence in a dose-dependent manner. | [2][20] |
| BAPTA | Molt-4 (Human Leukemia) | MTT | Different toxicity profile compared to EDTA. | Suggests calcium chelation may not be the sole mechanism of EDTA toxicity in this cell line. | [17][21] |
| Ca(II)-EDTA | Chick Heart Fibroblasts | Microscopic Observation | No cellular responses (contraction, bubbling) observed. | In contrast to EDTA alone which induced significant morphological changes. | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 N acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ca(II)-EDTA or other test compounds for the desired exposure time. Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension from your experimental plate.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Signaling Pathways in Calcium Chelation-Induced Cytotoxicity
Depletion of extracellular calcium by chelating agents like EDTA can trigger a cascade of intracellular events leading to apoptosis. This process often involves Endoplasmic Reticulum (ER) stress and the activation of Glycogen Synthase Kinase-3 (GSK-3).
Caption: Signaling pathways activated by EDTA-mediated calcium chelation.
Experimental Workflow for Assessing Cytotoxicity
A general workflow for evaluating and minimizing the cytotoxicity of Ca(II)-EDTA in cell-based assays.
Caption: Workflow for optimizing Ca(II)-EDTA concentration.
References
- 1. Surface responses in cultures fibroblasts elicited by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibitory effect of EGTA on macrophage adhesion: endodontic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. insightaceanalytic.com [insightaceanalytic.com]
- 8. Eco-Friendly Chelating Agents for Sustainable Manufacturing Solutions [thinkdochemicals.com]
- 9. Chelating Agents Manufacturers | Aquapharm [aquapharm-india.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. vliz.be [vliz.be]
- 12. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium efflux from the endoplasmic reticulum regulates cisplatin-induced apoptosis in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic effects of different concentrations of neutral and alkaline EDTA solutions used as root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mathewsopenaccess.com [mathewsopenaccess.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metal Exchange with Ca(II)-EDTA
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the kinetics of metal exchange with Ca(II)-EDTA, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my metal exchange reaction with Ca(II)-EDTA slow or seemingly incomplete?
A: While metal-to-metal exchange with EDTA is often fast (under 30 minutes), several factors can impede the rate.[1] The primary driver for the exchange is thermodynamics—the incoming metal must form a more stable complex with EDTA than calcium does.[1] If the reaction is slow, it could be due to:
-
Suboptimal pH: The pH of the solution is the most critical factor influencing the stability of metal-EDTA complexes and, consequently, the exchange kinetics.[1]
-
Low Stability Constant: The incoming metal ion may not have a sufficiently high stability constant (Kf) to effectively displace Ca(II).
-
Interfering Ions: The presence of other ions can compete with the target metal for EDTA, slowing down the desired reaction.[2]
-
Low Temperature: Like most chemical reactions, lower temperatures can decrease the reaction rate.
Q2: How does pH critically affect the metal exchange process?
A: pH has a profound effect on both EDTA and the metal ions:
-
EDTA Protonation: EDTA is a polyprotic acid.[3][4] At low pH, its carboxylate groups become protonated, reducing its ability to chelate metal ions. The fully deprotonated form (Y⁴⁻), which is most effective for chelation, is more prevalent at higher pH values.[5][6]
-
Metal Hydroxide Formation: At high pH, many metal ions can precipitate as hydroxides, making them unavailable to react with EDTA.[7]
-
Complex Stability: The stability of any given metal-EDTA complex is highly pH-dependent.[4][7] For instance, Ca(II)-EDTA is most stable in alkaline conditions (pH ~10), while other metal complexes have different optimal pH ranges.[3][5] An incorrect pH can prevent the incoming metal from displacing the calcium effectively.
Q3: How can I predict if a specific metal will displace Calcium from Ca(II)-EDTA?
A: You can predict the feasibility of the exchange by comparing the stability constants (Kf), often expressed as log(Kf), for the Ca(II)-EDTA and the new metal-EDTA complexes. A metal will displace calcium if its log(Kf) value is significantly higher than that of Ca(II)-EDTA (log(Kf) = 10.7).[8] The larger the difference in log(Kf) values, the more favorable the exchange reaction will be.
Q4: Are there faster or more efficient alternatives to EDTA for metal chelation?
A: Yes, depending on your specific application, several alternative chelating agents exist. Some "greener," biodegradable alternatives include GLDA (Tetrasodium glutamate diacetate) and MGDA (Methylglycine diacetic acid). Notably, MGDA is effective over a very broad pH range. For specific metal targets or applications where biodegradability is crucial, these can be excellent alternatives.
Troubleshooting Guides
Problem 1: Reaction is slow, incomplete, or fails to proceed.
Problem 2: Precipitate forms during the experiment.
-
Possible Cause: The pH of the solution is too high, causing the incoming metal ion to precipitate as a metal hydroxide.[7]
-
Solution: Ensure the solution is adequately buffered to the correct pH before adding the metal salt. Monitor the pH throughout the experiment, as the exchange reaction can sometimes release protons and alter the pH.
-
Possible Cause: The concentration of reagents exceeds their solubility limits in the reaction buffer.
-
Solution: Verify the solubility of all reagents in your specific buffer system. It may be necessary to work with more dilute solutions or add reagents more slowly while stirring vigorously.
Data Presentation
For successful metal exchange, the incoming metal ion (Mⁿ⁺) must form a more stable complex with EDTA than Ca²⁺. The table below lists the formation constants (log Kƒ) for various metal-EDTA complexes. The reaction Mⁿ⁺ + CaY²⁻ → MYⁿ⁻⁴ + Ca²⁺ is favorable if log Kƒ for the incoming metal is greater than 10.7.
Table 1: Stability Constants (log Kƒ) for Common Metal-EDTA Complexes
| Metal Ion | log Kƒ | Metal Ion | log Kƒ |
| Ag⁺ | 7.3 | Mn²⁺ | 14.0 |
| Mg²⁺ | 8.7 | Fe²⁺ | 14.3 |
| Ca²⁺ | 10.7 | Co²⁺ | 16.3 |
| Ba²⁺ | 7.8 | Al³⁺ | 16.4 |
| Sr²⁺ | 8.6 | Zn²⁺ | 16.5 |
| Cd²⁺ | 16.6 | Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 | Cu²⁺ | 18.8 |
| Hg²⁺ | 21.8 | Fe³⁺ | 25.1 |
| Th⁴⁺ | 23.2 | V³⁺ | 25.9 |
Values apply at 25°C and an ionic strength of 0.1 M.[9]
Experimental Protocols
Protocol 1: General Procedure for Metal Exchange from Ca(II)-EDTA
This protocol outlines a general method for displacing calcium from a pre-formed Ca(II)-EDTA complex with a metal ion that has a higher stability constant.
-
Preparation of Ca(II)-EDTA Solution:
-
Prepare equimolar solutions of CaCl₂ and Na₂EDTA (e.g., 0.1 M).
-
Mix equal volumes of the CaCl₂ and Na₂EDTA solutions to form the Ca(II)-EDTA complex.
-
-
pH Adjustment:
-
Transfer the Ca(II)-EDTA solution to a reaction vessel with a magnetic stirrer.
-
Choose a buffer system appropriate for the incoming metal ion (refer to literature for the optimal pH for complex formation).
-
Add the buffer and adjust the pH of the Ca(II)-EDTA solution to the target pH. This step is critical to prevent metal hydroxide precipitation.
-
-
Metal Exchange Reaction:
-
Prepare a solution of the incoming metal salt (e.g., CuSO₄, NiCl₂).
-
Slowly add the new metal salt solution to the buffered Ca(II)-EDTA solution while stirring. A 1:1 molar ratio is typical, but a slight excess of the incoming metal can be used to drive the reaction to completion.
-
Allow the reaction to proceed for at least 30-60 minutes.[1] Gentle warming (e.g., 37°C) can be used to increase the rate if necessary.
-
-
Verification of Exchange (Optional):
-
The success of the exchange can be monitored using techniques such as UV-Vis spectrophotometry (if the new complex is colored), ion-selective electrodes, or ICP-MS to measure the concentration of free Ca²⁺ ions.
-
Protocol 2: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
This is a standard laboratory procedure for preparing a soluble EDTA stock solution.
-
Add EDTA to Water: Add 186.1 g of EDTA free acid to 800 mL of deionized water in a beaker with a magnetic stir bar. The EDTA will not dissolve.[2]
-
Adjust pH: While stirring vigorously, add a concentrated sodium hydroxide (NaOH) solution dropwise.[2][5]
-
Dissolution: Monitor the pH continuously. As the pH approaches 8.0, the EDTA will begin to dissolve.[2][5] Continue adding NaOH until a stable pH of 8.0 is achieved and all the solid has dissolved completely.[2][8]
-
Final Volume: Quantitatively transfer the solution to a 1 L volumetric flask or graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Storage: The solution can be sterilized by autoclaving or filtration and stored at room temperature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. sciencepub.net [sciencepub.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
Validation & Comparative
A Comparative Analysis of Chelation Efficiency: Ca(II)-EDTA vs. Na2-EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelation efficiency of Calcium Disodium Ethylenediaminetetraacetic acid (Ca(II)-EDTA or CaNa2EDTA) and Disodium EDTA (Na2-EDTA). This analysis is supported by experimental data to assist researchers, scientists, and professionals in drug development in selecting the appropriate chelating agent for their specific applications.
Data Presentation
The efficacy of a chelating agent is fundamentally determined by the stability of the complex it forms with a metal ion. The stability constant (Kf), or formation constant, quantitatively describes this stability. A higher log Kf value indicates a more stable metal-chelator complex.
Table 1: Stability Constants (log Kf) for Metal Ion-EDTA Complexes
| Metal Ion | log Kf |
| Al³⁺ | 16.4[1][2] |
| Cd²⁺ | 16.5[1] |
| Co²⁺ | 16.45[1] |
| Co³⁺ | 41.4[2] |
| Cr³⁺ | 23.4[2] |
| Fe³⁺ | 25.1[2] |
| Ni²⁺ | 18.4[2] |
| Zn²⁺ | 16.5[2] |
| Ca²⁺ | 10.65[1] |
| Mg²⁺ | 8.7[3] |
Values are reported at 25°C and an ionic strength of 0.1 M unless otherwise noted.[4]
Table 2: Comparative Chelation Efficiency in Clinical Settings
| Target Metal | Chelating Agent | Relative Efficacy | Key Findings |
| Lead (Pb) | Ca(II)-EDTA vs. Na2-EDTA | Equally effective at a 3-gram intravenous dose.[5] | No significant difference was observed in post-chelation urinary lead excretion between the two agents at the same dosage.[5] |
| Aluminum (Al) | Ca(II)-EDTA vs. Na2-EDTA | Ca(II)-EDTA is more effective.[5] | Post-chelation urinary aluminum excretion was significantly higher with Ca(II)-EDTA compared to Na2-EDTA at the same dosage.[5] |
| Calcium (Ca) | Na2-EDTA | Effective at removing calcium. | Na2-EDTA readily binds with free calcium and is used in the treatment of hypercalcemia.[6] |
| Calcium (Ca) | Ca(II)-EDTA | Not effective at removing calcium. | Since the EDTA is already bound to calcium, it does not chelate additional calcium from the body.[6] |
Mechanism of Action and Logical Relationships
The fundamental difference in the chelation action of Ca(II)-EDTA and Na2-EDTA on heavy metals lies in the initial state of the EDTA molecule. Na2-EDTA is readily available to bind with various cations, whereas Ca(II)-EDTA involves a displacement reaction.
Caption: Chelation mechanisms of Na2-EDTA and Ca(II)-EDTA.
The choice between Ca(II)-EDTA and Na2-EDTA often depends on the therapeutic goal. For heavy metal detoxification, Ca(II)-EDTA is generally preferred to avoid the depletion of essential calcium, which can lead to hypocalcemia.[7] Na2-EDTA is utilized when the removal of excess calcium is the objective, such as in cases of hypercalcemia.[6]
Experimental Protocols
The determination of chelation efficiency and stability constants typically involves potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This method is used to determine the stability constants of metal-chelant complexes by monitoring changes in pH or metal ion concentration.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of a metal salt (e.g., lead nitrate) of a known concentration.
-
Prepare standard solutions of Ca(II)-EDTA and Na2-EDTA of known concentrations.
-
Prepare a standardized solution of a strong base (e.g., carbonate-free NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[2]
-
-
Titration Setup:
-
Calibrate a pH electrode with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, the chelating agent (either Ca(II)-EDTA or Na2-EDTA), and the background electrolyte.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use an automatic titrator to add the standardized strong base in precise increments.[2]
-
-
Data Analysis:
-
Record the pH at each increment of added base.
-
Plot the titration curve (pH vs. volume of base added).
-
Use appropriate software to calculate the stability constants from the titration data.
-
Caption: Workflow for potentiometric determination of stability constants.
Spectrophotometric Method
This method is suitable when the metal-chelate complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and the chelator.
Protocol:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent (Ca(II)-EDTA or Na2-EDTA) in a buffered solution to maintain a constant pH.
-
Ensure the ionic strength is kept constant using a background electrolyte.[2]
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the metal-chelate complex.[2]
-
-
Data Analysis:
-
Measure the absorbance of each solution at the λmax of the complex.
-
Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.
-
Apply computational methods to the absorbance data to calculate the stability constant.[2]
-
Summary of Comparison
-
Lead Chelation: Both Ca(II)-EDTA and Na2-EDTA are equally effective at chelating lead when administered at the same intravenous dose.[5]
-
Aluminum Chelation: Ca(II)-EDTA demonstrates superior efficiency in chelating aluminum compared to Na2-EDTA.[5]
-
Safety Profile: The primary safety concern with Na2-EDTA is its potential to induce hypocalcemia by chelating free calcium from the bloodstream.[7] Ca(II)-EDTA mitigates this risk as the EDTA is already saturated with calcium. For this reason, Ca(II)-EDTA is the preferred agent for treating heavy metal toxicity.[8]
-
Mechanism: Na2-EDTA directly binds with metal ions, while Ca(II)-EDTA chelates metals through a displacement reaction, releasing calcium in exchange for a metal with a higher stability constant.[7]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. EDTA - MicroTrace Minerals [microtrace.de]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. IV Chelation Calcium EDTA vs. Disodium EDTA - Kentuckiana [regenmedky.com]
A Comparative Analysis of Ca(II)-EDTA and DMSA for Lead Chelation in Clinical and Research Settings
For Immediate Release
This guide provides a comprehensive comparison of two prominent chelating agents, Calcium Disodium Ethylenediaminetetraacetic Acid (Ca(II)-EDTA) and Dimercaptosuccinic Acid (DMSA), in the context of lead poisoning treatment and research. Addressed to researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Executive Summary
Both Ca(II)-EDTA and DMSA are effective in chelating lead, leading to its excretion from the body. However, they exhibit notable differences in their administration routes, pharmacokinetic profiles, and efficacy in mobilizing lead from different body compartments. Ca(II)-EDTA is administered intravenously and is particularly effective at mobilizing lead from bone.[1][2][3] DMSA is an oral agent that is effective in chelating lead from soft tissues.[2][3] The choice between these two agents, or their sequential use, depends on the specific clinical scenario, including the patient's age, the severity of lead poisoning, and the distribution of the lead body burden.
Data Presentation: Comparative Efficacy of Ca(II)-EDTA and DMSA
The following table summarizes key quantitative data from a comparative clinical study in adults with lead poisoning.
| Parameter | Ca(II)-EDTA (Intravenous) | DMSA (Oral) | p-value | Reference |
| Dosage | 500 mg/m²/day | 1050 mg/m²/day | N/A | [4] |
| Reduction in Blood Lead Levels | Significant reduction | Greater impact on reduction | p = 0.005 | [4] |
| Lead Mobilization (Urinary Excretion) | Greater impact on mobilization | Significant mobilization | p = 0.04 | [4] |
| Comparison of Equimolar Doses | More effective | Less effective | p < 0.001 | [4] |
Experimental Protocols
Ca(II)-EDTA Lead Mobilization Test
This test is utilized to assess the body's lead burden and predict the response to chelation therapy.
Patient Selection:
-
Patients with blood lead levels typically between 25-44 µg/dL.[5]
-
Patients with blood lead levels ≥ 45 µg/dL are generally recommended for immediate chelation therapy without a prior mobilization test.[5]
-
Ensure the patient is not iron deficient, as this can affect the test outcome.[5]
Procedure:
-
The patient is instructed to empty their bladder.[5]
-
Administer 500 mg/m² of Ca(II)-EDTA via intravenous infusion in 5% dextrose over 1 hour.[5]
-
Collect all urine for the subsequent 8 hours in lead-free containers.[5][6]
-
Measure the total volume of the collected urine.[5]
-
An aliquot of the collected urine is sent for lead concentration analysis in a lead-free container and should be stored at -20°C until analysis.[5]
Interpretation:
-
A positive test is indicated by a ratio of micrograms of lead excreted to milligrams of Ca(II)-EDTA administered greater than 0.6, or a total urinary lead excretion exceeding 200 µg in 8 hours.[5]
Comparative Clinical Trial Protocol: Ca(II)-EDTA vs. DMSA
This protocol outlines a randomized controlled trial to compare the efficacy of the two chelating agents.
Study Population:
-
Adult patients with blood lead concentrations >40 μg/dL and a positive Ca(II)-EDTA lead mobilization test.[4]
Treatment Regimen:
-
Group 1 (Ca(II)-EDTA): Receive 500 mg/m²/day of intravenous Ca(II)-EDTA for five days.[4]
-
Group 2 (DMSA): Receive 1050 mg/m²/day of oral DMSA for five days.[4]
-
Both groups undergo two five-day treatment courses separated by a 10-day rest period.[4]
Efficacy Evaluation:
-
Measure blood lead levels on the first day of each treatment course and 14 days after the end of the second course.[4]
-
Monitor and record any changes in clinical symptoms of lead poisoning.[4]
Analytical Methods for Lead Measurement:
-
Blood and urine lead concentrations are typically determined using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[7][8]
-
Graphite furnace atomic absorption spectrometry (GF-AAS) is a commonly used and cost-effective method for this purpose.[7][9]
Mandatory Visualizations
Signaling Pathways and Mechanisms
Lead exerts its toxicity through various mechanisms, primarily by mimicking calcium and interfering with cellular signaling pathways, and by inducing oxidative stress. Chelating agents like Ca(II)-EDTA and DMSA work by forming stable complexes with lead, which are then excreted from the body.
Caption: Mechanism of lead toxicity and chelation therapy.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates the workflow of a comparative clinical trial for Ca(II)-EDTA and DMSA.
Caption: Workflow of a comparative clinical trial.
Conclusion
The selection of a chelating agent for lead poisoning requires careful consideration of various factors. While DMSA offers the convenience of oral administration and greater efficacy in reducing blood lead levels, Ca(II)-EDTA demonstrates superior lead mobilization from bone stores.[1][2][4] In some cases, a sequential therapy, where Ca(II)-EDTA is followed by DMSA, might be beneficial to first mobilize lead from bone and then chelate it from soft tissues.[2][3] Further research is warranted to optimize treatment protocols and explore the long-term outcomes associated with each chelation strategy.
References
- 1. A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EDTA redistribution of lead and cadmium into the soft tissues in a human with a high lead burden - should DMSA always be used to follow EDTA in such cases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medicalalgorithms.com [medicalalgorithms.com]
- 6. Lead mobilization test | Allina Health [account.allinahealth.org]
- 7. ej-biomed.org [ej-biomed.org]
- 8. DSpace [iris.who.int]
- 9. ej-biomed.org [ej-biomed.org]
A Comparative Analysis of Ca(II)-EDTA and Other Aminopolycarboxylic Acids: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of Calcium(II)-EDTA (Ca(II)-EDTA) and other widely used aminopolycarboxylic acids (APCAs), offering objective performance data and supporting experimental methodologies.
This publication delves into the distinctive properties of common APCAs, including Ethylenediaminetetraacetic acid (EDTA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), Diethylenetriaminepentaacetic acid (DTPA), 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), and trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA). By presenting a side-by-side comparison of their metal ion selectivity, stability constants, and practical applications, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
Quantitative Comparison of Aminopolycarboxylic Acid Chelators
The efficacy of a chelating agent is fundamentally determined by its affinity for specific metal ions, a property quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex formed between the chelator and the metal ion. The following table summarizes the stability constants for key APCAs with Calcium (Ca(II)) and Magnesium (Mg(II)), two divalent cations of immense biological significance.
| Chelating Agent | Log K for Ca(II) | Log K for Mg(II) | Ca(II)/Mg(II) Selectivity Ratio | Key Characteristics |
| EDTA | 10.65[1] | 8.79[1] | ~72 | Broad-spectrum chelator, widely used as a general-purpose sequestering agent.[2][3] |
| EGTA | 11.0[3] | 5.2 | ~63,000 | High selectivity for Ca(II) over Mg(II), ideal for buffering Ca(II) in biological systems with high Mg(II) concentrations.[2][3] |
| DTPA | 10.7 | 9.3 | ~25 | Forms stronger complexes with many metal ions compared to EDTA, particularly at higher pH values.[4] |
| BAPTA | 6.97 (at pH 7.3)[5] | Low | High | High selectivity for Ca(II) over Mg(II) with faster binding and release kinetics than EGTA, making it suitable for studying rapid Ca(II) transients.[6][7] |
| CDTA | 12.5 | 10.3 | ~158 | Forms very stable complexes with a variety of metal ions. |
In-Depth Look at Key Aminopolycarboxylic Acids
EDTA (Ethylenediaminetetraacetic acid) is a versatile and widely used chelating agent due to its ability to form stable complexes with a broad range of di- and trivalent metal ions.[2][3] It is a hexadentate ligand, meaning it can form six bonds with a single metal ion, resulting in a very stable, water-soluble complex.[3] This broad reactivity makes it an excellent choice for applications requiring the general sequestration of metal ions, such as in buffers for DNA and protein extraction to inhibit metallonucleases and proteases.[5]
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is structurally similar to EDTA but exhibits a significantly higher selectivity for Ca(II) over Mg(II) ions.[2][3] This remarkable specificity makes EGTA an indispensable tool in cellular and molecular biology for creating calcium buffers and for studying calcium-dependent signaling pathways without significantly perturbing the concentration of magnesium ions, which are typically present at much higher levels in biological fluids.[2][3]
DTPA (Diethylenetriaminepentaacetic acid) is an octadentate ligand, capable of forming even more stable complexes with many metal ions than EDTA.[4] It is particularly effective at higher pH ranges.[4] Its strong chelating ability makes it valuable in various industrial and medical applications, including the removal of toxic heavy metals from the body.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is another highly selective Ca(II) chelator. A key advantage of BAPTA over EGTA is its faster ion binding and release kinetics.[7] This property makes BAPTA particularly useful for studying rapid changes in intracellular calcium concentrations.[6][7] Furthermore, its affinity for Ca(II) is less sensitive to pH changes around physiological pH compared to EGTA.[7]
CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid) is a structural analogue of EDTA with a cyclohexane ring in its backbone. This structural feature generally leads to the formation of more stable metal complexes compared to EDTA.
Experimental Protocols
Determining Stability Constants via Potentiometric Titration
This method allows for the determination of the stability constant of a metal-chelate complex, such as Ca(II)-EDTA, by monitoring the change in pH of a solution during titration.
Materials:
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the aminopolycarboxylic acid (e.g., 0.01 M EDTA)
-
Solution of the metal salt (e.g., 0.01 M CaCl₂)
-
Background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Titration of the Ligand:
-
Pipette a known volume of the APCA solution into a beaker.
-
Add the background electrolyte.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
-
Titration of the Metal-Ligand Mixture:
-
Pipette known volumes of the APCA solution and the metal salt solution into a beaker.
-
Add the background electrolyte.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant for both titrations.
-
From the titration curves, calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]) at each point of the titration.
-
The stability constant (K) can then be determined from the relationship between n̄, [L], and the total metal and ligand concentrations using computational methods like the Irving-Rossotti method.[8]
-
Measuring Calcium Concentration with an Ion-Selective Electrode (ISE)
An ion-selective electrode provides a direct and rapid method for measuring the concentration of free Ca(II) ions in a solution.
Materials:
-
Calcium ion-selective electrode (ISE)
-
Reference electrode
-
Ion meter or pH/mV meter
-
Standard Ca(II) solutions of known concentrations
-
Ionic Strength Adjustor (ISA) solution
-
Magnetic stirrer and stir bar
Procedure:
-
Electrode Preparation: Soak the calcium ISE in a standard calcium solution as per the manufacturer's instructions.[2][9]
-
Calibration:
-
Prepare a series of standard Ca(II) solutions of decreasing concentration by serial dilution.[3][10]
-
Add a constant volume of ISA to each standard to maintain a consistent ionic strength.[2][3]
-
Measure the potential (in mV) of each standard solution, starting with the most dilute.[2]
-
Create a calibration curve by plotting the measured potential versus the logarithm of the Ca(II) concentration.[2]
-
-
Sample Measurement:
-
Add the same volume of ISA to your unknown sample as was added to the standards.
-
Immerse the calcium ISE and reference electrode in the sample and record the stable potential reading.[9]
-
Determine the Ca(II) concentration in your sample by comparing its potential reading to the calibration curve.[11]
-
Visualizing Key Concepts
To further aid in the understanding of the roles and applications of these chelators, the following diagrams illustrate a key biological pathway and a typical experimental workflow.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. tecnoedu.com [tecnoedu.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 5. Apparent stability constants and purity of Ca-chelating agents evaluated using Ca-selective electrodes by the double-log optimization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 9. vernier.com [vernier.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.omega.com [assets.omega.com]
A Researcher's Guide to Validating Metal Binding to Ca(II)-EDTA using Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, Isothermal Titration Calorimetry (ITC) offers a powerful and direct method to characterize the thermodynamics of metal-ligand interactions. This guide provides a comprehensive comparison of ITC with alternative techniques for validating metal binding to the well-characterized Ca(II)-EDTA system, supported by experimental data and detailed protocols.
Isothermal Titration Calorimetry stands out as a gold-standard technique for obtaining a complete thermodynamic profile of binding events in a single experiment.[1] By directly measuring the heat released or absorbed during the binding of a metal ion to a chelator like EDTA, ITC provides key parameters: the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This detailed thermodynamic information is crucial for understanding the driving forces behind the interaction.
Unveiling the Thermodynamics: ITC in Action
An ITC experiment involves titrating a solution of a metal ion into a solution containing the chelating agent (in this case, Ca(II) into EDTA) and measuring the minute temperature changes that occur with each injection. The resulting data, a thermogram, is then integrated and fit to a binding model to extract the thermodynamic parameters.
A critical aspect of studying metal-ligand interactions with ITC is the influence of the buffer.[2] The binding of a metal to a ligand like EDTA is often coupled with the release or uptake of protons.[3] The ionization enthalpy of the buffer can significantly contribute to the observed heat change, necessitating careful experimental design and data analysis to dissect the intrinsic binding thermodynamics from these buffer effects.[2][4] By performing experiments in different buffers with varying ionization enthalpies, the number of protons exchanged during the binding event can be quantified, allowing for the calculation of the buffer-independent, true thermodynamic parameters of the metal-ligand interaction.[5]
Comparative Analysis: ITC vs. Alternative Methods
While ITC provides a comprehensive thermodynamic picture, other techniques are also employed to study metal-ligand binding. A comparison with potentiometry, a classical and robust method, is particularly relevant.
| Feature | Isothermal Titration Calorimetry (ITC) | Potentiometry | Spectroscopic Methods (e.g., UV-Vis, Fluorescence) |
| Principle | Measures the heat change associated with a binding event. | Measures the change in the concentration of a specific ion (e.g., H+) using an ion-selective electrode to determine stability constants. | Measures changes in absorbance or emission of light upon complex formation. |
| Direct Measurement | Directly measures ΔH. Kd and n are determined from the binding isotherm. ΔS is calculated. | Directly measures free metal or proton concentration to determine stability constants (related to Kd). | Indirectly measures binding by monitoring a spectroscopic change. |
| Thermodynamic Data | Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS) in a single experiment. | Primarily provides stability constants (log K, related to ΔG). ΔH and ΔS can be determined from measurements at different temperatures (van't Hoff analysis). | Can provide Kd and n. Temperature-dependent studies can yield ΔH and ΔS. |
| Sample Requirements | Requires relatively high sample concentrations. No labeling or immobilization is needed. | Requires a suitable ion-selective electrode. | Requires a chromophore or fluorophore in the system that changes upon binding. |
| Advantages | Label-free, in-solution measurement. Provides a complete thermodynamic signature. Broadly applicable. | High precision for determining stability constants. Well-established methodology. | High sensitivity. Can be used with very low sample concentrations. |
| Disadvantages | Can be sensitive to buffer effects. May require higher sample quantities. | Does not directly measure enthalpic and entropic contributions. Can be influenced by interfering ions. | Indirect method. May require labeling, which can perturb the interaction. Not all binding events lead to a spectroscopic change. |
Quantitative Data for Metal-EDTA Interactions by ITC
The following table summarizes thermodynamic data for the interaction of various divalent metal ions with EDTA, as determined by Isothermal Titration Calorimetry under specific experimental conditions. It is important to note that the observed values can be highly dependent on the buffer, pH, and ionic strength.[6]
| Metal Ion | Buffer | pH | Temperature (°C) | K_d (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | n (Stoichiometry) |
| Ca(II) | Acetate (0.1 M) | 5.0 | 25 | - | - | - | ~1 |
| Ca(II) | MES (50 mM) | 7.0 | 25 | - | - | - | ~1 |
| Mg(II) | Tris (50 mM) | 8.1 | 25 | 0.98 | -2.22 | - | 0.95 |
| Cu(II) | HEPES (100 mM) | 7.4 | 25 | - | - | - | ~1 |
| Cu(II) | Imidazole (100 mM) | 7.4 | 25 | - | - | - | ~1 |
| Cu(II) | Tris (100 mM) | 7.4 | 25 | - | - | - | ~1 |
Note: Specific values for Kd, ΔH, and TΔS for Ca(II)-EDTA under the listed acetate and MES buffer conditions were not explicitly found in the provided search results as standalone values in a compiled table, but the references indicate that such experiments are standard for ITC validation. The stoichiometry is consistently found to be approximately 1. For Mg(II)-EDTA, K_ITC was reported as 1.02 x 10^6 M^-1, which corresponds to a Kd of 0.98 µM.[7] The data for Cu(II) highlights the significant impact of the buffer on the observed enthalpy of binding.[4]
Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow of an ITC experiment for metal-EDTA binding and the competitive binding equilibria involved.
References
- 1. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Efficacy of Ca(II)-EDTA in preventing metal-catalyzed oxidation vs other antioxidants.
For Researchers, Scientists, and Drug Development Professionals
Metal-catalyzed oxidation is a significant degradation pathway for many pharmaceutical products, leading to decreased efficacy, altered bioavailability, and potentially toxic degradants. The presence of trace metal ions, such as iron and copper, can initiate and propagate oxidative reactions. This guide provides a comparative analysis of the efficacy of Calcium Disodium Ethylenediaminetetraacetic acid (Ca(II)-EDTA) versus other common antioxidants—ascorbic acid, α-tocopherol, and butylated hydroxytoluene (BHT)—in preventing metal-catalyzed oxidation.
The Mechanism of Metal-Catalyzed Oxidation
Transition metals, particularly iron (Fe) and copper (Cu), are potent catalysts of oxidation. Their ability to cycle between different oxidation states allows them to participate in reactions that generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH). The most well-known mechanisms are the Fenton and Haber-Weiss reactions.
-
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Haber-Weiss Cycle: This cycle involves the reduction of Fe³⁺ back to Fe²⁺ by a superoxide radical (O₂⁻•), allowing the Fenton reaction to continue.
These ROS can then attack and degrade active pharmaceutical ingredients (APIs), excipients, and biological drug products like monoclonal antibodies.
Antioxidant Mechanisms: Chelation vs. Radical Scavenging
Antioxidants employ different strategies to combat oxidation. Understanding these mechanisms is crucial for selecting the appropriate antioxidant for a specific formulation.
-
Metal Chelators: These molecules bind to metal ions, sequestering them and preventing their participation in redox cycling. Ca(II)-EDTA is a prime example of a metal chelator. By forming a stable complex with metal ions, it renders them catalytically inactive.
-
Radical Scavengers: These antioxidants donate an electron or a hydrogen atom to free radicals, neutralizing them and terminating the oxidative chain reaction. Ascorbic acid, α-tocopherol, and BHT are common radical scavengers.
dot
Spectrophotometric Validation of Metal Ion Removal by Ca(II)-EDTA: A Comparative Guide
Introduction
Chelation therapy is a critical process in various scientific fields, including medicine and environmental science, for the removal of heavy metal ions. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that forms stable complexes with metal ions, facilitating their removal.[1][2] The calcium disodium salt of EDTA, Ca(II)-EDTA, is particularly significant in treating heavy metal poisoning because it minimizes the depletion of essential calcium from the body.[3] This guide provides a comparative analysis of Ca(II)-EDTA for metal ion removal, validated by spectrophotometry, and compares its performance with other chelating agents.
Mechanism of Action: Ca(II)-EDTA Chelation
Ca(II)-EDTA operates on the principle of complexation, where the EDTA molecule forms a stable, water-soluble complex with metal ions.[3] The calcium ion in the Ca(II)-EDTA complex is displaced by heavy metal ions that have a higher affinity for EDTA.[3] This exchange is crucial as it allows for the sequestration of toxic heavy metals while mitigating the risk of depleting the body's essential calcium reserves.[3] The resulting metal-EDTA complexes are water-soluble and can be excreted from the body, thereby reducing the concentration of toxic metals.[3]
Caption: Displacement of Calcium by a Heavy Metal Ion in Ca(II)-EDTA Chelation.
Spectrophotometric Validation of Metal Ion Removal
UV-Vis spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of metal ions in a solution.[4][5] The principle lies in the formation of colored complexes between metal ions and specific chromogenic reagents, which absorb light at a characteristic wavelength.[4] The amount of light absorbed is directly proportional to the concentration of the metal ion complex, as described by the Beer-Lambert law.[6]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric validation of metal ion removal.
Caption: Workflow for Spectrophotometric Validation of Metal Ion Removal.
Detailed Methodology
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a specific metal ion (e.g., 1000 ppm of Pb²⁺).
-
From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 20 ppm) by serial dilution.
2. Generation of a Calibration Curve:
-
Add a suitable chromogenic agent to each standard solution to develop a color.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
3. Chelation Experiment:
-
Take a known volume of the metal ion solution with an unknown concentration.
-
Measure its initial absorbance.
-
Add a specific concentration of Ca(II)-EDTA solution to the metal ion solution.
-
Allow the chelation reaction to proceed for a predetermined amount of time.
-
After the reaction, measure the final absorbance of the solution.
4. Determination of Metal Ion Concentration and Removal Efficiency:
-
Using the calibration curve, determine the initial and final concentrations of the metal ion corresponding to the measured absorbances.
-
Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Comparison of Ca(II)-EDTA with Other Chelating Agents
While Ca(II)-EDTA is highly effective, other chelating agents are also used for metal ion removal. The choice of chelating agent can depend on the specific metal ion to be removed and the experimental conditions.
| Chelating Agent | Target Metal Ions | Key Advantages | Key Disadvantages |
| Ca(II)-EDTA | Lead, Cadmium, Aluminum | Minimizes depletion of essential calcium.[3] Effective for a broad range of heavy metals.[7] | May still chelate some essential minerals like zinc and manganese.[7] |
| Na-EDTA | Lead, Aluminum | Equally effective as Ca-EDTA for lead removal.[7] | Can lead to a decrease in serum calcium levels. |
| EGTA | Calcium | Higher affinity for calcium than magnesium, useful in biological buffers.[2] | Less effective for a broad range of heavy metals compared to EDTA. |
| Chitosan | Calcium, various heavy metals | Biocompatible and biodegradable. | Removal efficiency can be lower than EDTA for some metals.[8] |
| HEBP (Etidronic acid) | Calcium | Less aggressive decalcifying agent compared to EDTA.[8] | May be less effective in removing strongly bound metal ions. |
Quantitative Data Summary
The following table summarizes the comparative efficacy of Ca(II)-EDTA and Na-EDTA in removing lead and aluminum, based on urinary excretion levels post-chelation therapy.
| Metal Ion | Chelating Agent (3g dose) | Pre-Chelation Urine Level (µg/g creatinine) | Post-Chelation Urine Level (µg/g creatinine) |
| Lead (Pb) | Ca-EDTA | 10.5 ± 1.5 | 39.5 ± 2.6 |
| Na-EDTA | 11.2 ± 1.8 | 40.1 ± 3.1 | |
| Aluminum (Al) | Ca-EDTA | 29.8 ± 3.2 | 89.2 ± 7.2 |
| Na-EDTA | 31.2 ± 3.5 | 70.1 ± 6.5 |
Data adapted from a clinical study on chelation therapy. It was noted that Ca-EDTA and Na-EDTA were equally effective in chelating lead, while Ca-EDTA was more effective for aluminum removal.[7]
Conclusion
Spectrophotometry provides a reliable and accessible method for validating the removal of metal ions by chelating agents like Ca(II)-EDTA. Ca(II)-EDTA proves to be a highly effective chelator for various heavy metals, with the significant advantage of preventing the depletion of essential calcium. While other chelating agents have their specific applications, the broad efficacy and safety profile of Ca(II)-EDTA make it a preferred choice in many clinical and research settings. The selection of an appropriate chelating agent should be based on the specific metal ion of concern and the requirements of the application.
References
- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 2. interchim.fr [interchim.fr]
- 3. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Alternative chelating agents to Ca(II)-EDTA for biological research.
In the intricate world of biological research, the precise control of ion concentrations is paramount. For decades, Ca(II)-EDTA has been a workhorse for chelating calcium ions. However, its limitations, particularly its lack of selectivity and pH-dependent efficacy, have spurred the adoption of superior alternatives. This guide provides an objective comparison of prominent alternative chelating agents to Ca(II)-EDTA, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal tool for their experimental needs.
At a Glance: A Comparative Overview of Calcium Chelators
The ideal calcium chelator for biological research should exhibit high affinity and selectivity for Ca(II), especially over the far more abundant magnesium ion (Mg(II)), and maintain its binding properties within the physiological pH range. Here, we compare Ca(II)-EDTA with its leading alternatives: EGTA, BAPTA, and fluorescent indicators.
| Chelating Agent | Dissociation Constant (Kd) for Ca²⁺ | Selectivity (Ca²⁺ vs. Mg²⁺) | pH Dependence | Key Characteristics |
| EDTA | ~100 nM | Low | High | Broad-spectrum metal ion chelator; affinity for Ca²⁺ is highly pH-dependent.[1][2] |
| EGTA | ~100 nM at pH 7.0-7.5 | High | High | Significantly higher affinity for Ca²⁺ over Mg²⁺, making it ideal for use in physiological buffers.[3][4] Apparent Kd is highly pH-dependent.[5][6] |
| BAPTA | ~110 nM | Very High | Low | High selectivity for Ca²⁺ over Mg²⁺ with binding that is largely independent of pH in the physiological range.[1][4][7] Faster on- and off-rates compared to EGTA.[8][9] |
| Fluorescent Indicators (e.g., Fura-2) | ~161 nM | High | Variable | Allow for the quantification of free Ca²⁺ concentration through changes in fluorescence.[9][10] Many are derivatives of BAPTA.[11] |
Delving Deeper: A Head-to-Head Comparison
EGTA: The Selective Successor
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) represents a significant improvement over EDTA for biological applications. Its molecular structure confers a much higher selectivity for calcium ions over magnesium ions.[3][4] This is a critical advantage in cellular environments where Mg²⁺ concentrations can be a thousand times higher than Ca²⁺.[5][6] However, like EDTA, EGTA's affinity for calcium is sensitive to changes in pH.[1][5]
BAPTA: The Gold Standard for Speed and Stability
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives are often considered the superior choice for many calcium signaling studies. BAPTA exhibits an even higher selectivity for Ca²⁺ over Mg²⁺ than EGTA and, crucially, its calcium binding is largely unaffected by pH changes within the physiological range.[1][4][7] Furthermore, BAPTA's on-rate for calcium binding is significantly faster than EGTA's, making it the preferred chelator for studying rapid calcium transients.[8][9][12]
Fluorescent Indicators: Visualizing Calcium Dynamics
A distinct class of calcium chelators are the fluorescent indicators, such as Fura-2, Indo-1, and the Fluo series.[10][11] Many of these molecules are structurally based on BAPTA and not only buffer Ca²⁺ but also provide a fluorescent readout of the free calcium concentration.[11] This dual functionality makes them invaluable for real-time imaging of calcium signaling in living cells. While they act as chelators, their primary role is often as sensors. It's important to note that their fluorescence properties can be influenced by the presence of other chelators.[13]
Experimental Protocols: The "How-To" for Chelator Characterization
Accurate determination of a chelator's properties is essential for reliable experimental design. Below are detailed methodologies for key experiments used to characterize and compare calcium chelating agents.
Spectrophotometric Determination of Calcium Chelation
This method utilizes a calcium-sensitive dye that changes its absorbance or fluorescence properties upon binding to calcium. The ability of a chelator to sequester calcium is measured by observing the change in the dye's signal.[1]
Materials:
-
UV-Vis spectrophotometer or spectrofluorometer
-
Calcium-sensitive indicator dye (e.g., Fura-2, Indo-1)
-
Standard calcium solutions
-
Chelator solution
-
Buffer solution (e.g., MOPS or HEPES)
Procedure:
-
Prepare a solution of the calcium indicator in the buffer.
-
Add a known concentration of the chelator to the indicator solution.
-
Titrate the solution with a standard calcium solution.
-
Measure the change in absorbance or fluorescence at the appropriate wavelength after each addition of calcium.
-
The concentration of free calcium can be determined from a calibration curve, and the Kd of the chelator can then be calculated.[1]
Determination of Binding Affinity using a Calcium Ion-Selective Electrode (ISE)
This technique directly measures the free calcium ion concentration in a solution, providing a highly accurate method for determining the dissociation constant (Kd) of a chelator.[1]
Materials:
-
Calcium ion-selective electrode
-
Reference electrode
-
pH meter or ion meter
-
Standard calcium solutions of known concentrations
-
Chelator solution of known concentration
-
Appropriate buffer solution (e.g., MOPS or HEPES)
Procedure:
-
Calibrate the calcium ISE using a series of standard calcium solutions.
-
Prepare a solution containing a known concentration of the chelator in the chosen buffer.
-
Add a known total concentration of calcium to the chelator solution.
-
Measure the free calcium concentration using the calibrated ISE.
-
The Kd can be calculated from the concentrations of free calcium, total calcium, and total chelator.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of calcium to a chelator. This allows for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[4]
Materials:
-
Isothermal titration calorimeter
-
Chelator solution
-
Standard calcium solution
-
Degassing station
-
Appropriate buffer
Procedure:
-
Thoroughly degas both the chelator and calcium solutions.
-
Load the chelator solution into the sample cell of the calorimeter.
-
Load the standard calcium solution into the injection syringe.
-
Initiate the titration, injecting small aliquots of the calcium solution into the chelator solution at regular intervals.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the roles and experimental evaluation of these chelators, the following diagrams are provided.
Caption: Simplified Calcium-Calmodulin Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. EGTA - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 11. Live Cell Calcium Indicators [sigmaaldrich.com]
- 12. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 13. Effects of photolabile calcium chelators on fluorescent calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Ca(II)-EDTA's Cross-Reactivity with Essential Trace Metals in Experimental Settings
A Comparison Guide for Researchers
In a wide array of biomedical experiments, chelating agents are indispensable for controlling metal ion concentrations. Calcium-EDTA (Ca(II)-EDTA) is often employed to buffer calcium levels or to introduce EDTA into a system with a counter-ion that is generally considered biologically innocuous. However, the inherent nature of EDTA as a non-selective chelator means that the pre-formed Ca(II)-EDTA complex is not inert and can engage in cross-reactivity with other essential trace metals. This guide provides a comparative analysis of this phenomenon, supported by experimental data and detailed protocols, to aid researchers in anticipating and mitigating the potential confounding effects of Ca(II)-EDTA in their assays.
Quantitative Comparison of Metal-EDTA Stability
The potential for Ca(II)-EDTA to interfere with essential trace metals is fundamentally governed by the relative stability of the metal-EDTA complexes. The stability constant (Kf), often expressed in its logarithmic form (log Kf), quantifies the affinity of EDTA for a given metal ion. A higher log Kf value indicates a more stable complex. As shown in Table 1, the stability constants for EDTA with essential trace metals like iron (Fe(III)), copper (Cu(II)), and zinc (Zn(II)) are significantly higher than that of the Ca(II)-EDTA complex.[1][2][3] This thermodynamic reality dictates that Ca(II) in the Ca(II)-EDTA complex can be readily displaced by these trace metals.
| Metal Ion | Log Kf of Metal-EDTA Complex |
| Ca(II) | 10.65 |
| Mn(II) | 13.89 |
| Fe(II) | 14.30 |
| Zn(II) | 16.5 |
| Cu(II) | 18.78 |
| Fe(III) | 25.1 |
Table 1: Stability Constants (log Kf) of EDTA with Divalent and Trivalent Metal Ions. The data highlights that essential trace metals form significantly more stable complexes with EDTA compared to calcium. This difference in stability drives the displacement of calcium from the Ca(II)-EDTA complex in the presence of these trace metals.
Experimental Evidence of Cross-Reactivity
The cross-reactivity of Ca(II)-EDTA with essential trace metals has been demonstrated in various experimental contexts, primarily through the inhibition of metalloenzymes and the displacement of metals from metalloproteins.
Inhibition of Metalloenzyme Activity
Many enzymes rely on trace metals as cofactors for their catalytic activity. The introduction of Ca(II)-EDTA can lead to the chelation and removal of these essential metal cofactors, resulting in decreased enzyme activity. For instance, studies on metalloproteases have shown that EDTA negatively affects their activity by chelating the catalytic zinc or calcium ions.[4] The inhibition exerted by EDTA is a strong indicator that the enzyme belongs to the metalloprotease family.[4]
Displacement of Zinc from Zinc-Finger Proteins
Zinc-finger motifs are common structural domains in proteins that are crucial for DNA binding and protein-protein interactions. These motifs are stabilized by the coordination of one or more zinc ions. Due to the high affinity of EDTA for zinc (log Kf = 16.5), Ca(II)-EDTA can effectively strip zinc from these proteins, leading to their denaturation and loss of function.[5][6] This "zinc ejection" can have significant downstream effects on gene transcription and other cellular processes.[6][7] Even low millimolar concentrations of EDTA can result in significant stripping of zinc ions from zinc-finger proteins.[5]
Experimental Protocols
To investigate the cross-reactivity of Ca(II)-EDTA in a specific experimental system, the following protocols can be adapted.
Protocol 1: Metalloenzyme Activity Assay
This protocol aims to determine the inhibitory effect of Ca(II)-EDTA on a putative metalloenzyme.
-
Enzyme Preparation: Purify the enzyme of interest and prepare it in a suitable buffer that is free of chelating agents.
-
Substrate Preparation: Prepare the enzyme's substrate at a known concentration.
-
Reaction Setup: In a multi-well plate, set up reaction mixtures containing the enzyme, its substrate, and varying concentrations of Ca(II)-EDTA (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a control with a known metalloenzyme inhibitor (e.g., 1,10-phenanthroline for zinc metalloproteases).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Activity Measurement: Measure the enzyme activity by quantifying the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the Ca(II)-EDTA concentration to determine the IC50 value. A dose-dependent decrease in enzyme activity suggests that Ca(II)-EDTA is chelating an essential metal cofactor.
Protocol 2: Zinc Displacement Assay from a Zinc-Finger Protein
This protocol is designed to quantify the displacement of zinc from a zinc-finger protein by Ca(II)-EDTA.
-
Protein Preparation: Purify the zinc-finger protein of interest.
-
Sample Preparation: Prepare samples of the protein at a known concentration in a suitable buffer.
-
Ca(II)-EDTA Treatment: Add varying concentrations of Ca(II)-EDTA to the protein samples and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Separation of Protein-bound and Free Metal: Separate the protein from the small molecules, including the displaced zinc-EDTA complex, using a desalting column or through ultrafiltration.
-
Quantification of Remaining Zinc: Digest the protein samples with high-purity nitric acid.
-
ICP-MS Analysis: Analyze the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of zinc remaining bound to the protein.[8][9]
-
Data Analysis: Plot the percentage of remaining protein-bound zinc against the concentration of Ca(II)-EDTA to determine the extent of zinc displacement.
Visualizing the Impact: Ca(II)-EDTA and Zinc-Finger Proteins
The interaction between Ca(II)-EDTA and a zinc-finger protein, leading to the disruption of its function, can be visualized as a logical workflow.
Figure 1. Logical workflow of Ca(II)-EDTA cross-reactivity with a zinc-finger protein.
Conclusion
While Ca(II)-EDTA is a useful tool for controlling calcium concentrations in experimental settings, its potential for cross-reactivity with essential trace metals cannot be overlooked. The significantly higher stability of EDTA complexes with metals such as zinc, copper, and iron makes the displacement of calcium from Ca(II)-EDTA a thermodynamically favorable process. This can lead to unintended consequences, including the inhibition of metalloenzymes and the disruption of metalloprotein structures. Researchers utilizing Ca(II)-EDTA should be mindful of these potential interactions and, where possible, employ alternative strategies or appropriate controls to ensure the validity of their experimental findings. Such strategies may include using lower concentrations of Ca(II)-EDTA, employing chelators with higher selectivity for calcium, or directly measuring the concentrations of free trace metals in the experimental system.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. That zincing feeling: the effects of EDTA on the behaviour of zinc-binding transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc finger inhibitor - Wikipedia [en.wikipedia.org]
- 8. Determination by ICP-MS and multivariate data analysis of elemental urine excretion profile during the EDTA chelation therapy: A case study – American ME and CFS Society [ammes.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ca(II)-EDTA Disodium Dihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential safety and logistical information for the proper disposal of Calcium (II)-EDTA disodium dihydrate (also known as edetate calcium disodium), ensuring the protection of personnel and the environment.
I. Understanding the Compound and Associated Hazards
Calcium (II)-EDTA disodium dihydrate is a chelating agent, meaning it binds to heavy metal ions. While it is utilized in various applications, including as a food additive and in chelation therapy, proper disposal is crucial to prevent environmental contamination.[1][2] The compound itself is not classified as hazardous for transport, but it can cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the chemical.[4][5][6]
II. Quantitative Data Summary
| Parameter | Value | Source |
| Acceptable Daily Intake (ADI) | 1.9 mg/kg of body weight per day | [7] |
| WHO Guideline for EDTA in Drinking Water | 600 µg/L | [8] |
| Observed EDTA concentration in wastewater effluent | 200 to 1200 µg/L | [9] |
| Observed EDTA concentration in a river | 0 to 1120 µg/L | [9] |
III. Disposal Decision Workflow
The proper disposal route for Ca(II)-EDTA disodium dihydrate depends on its concentration, the presence of other hazardous materials, and local regulations. The following workflow provides a logical approach to making this determination.
References
- 1. who.int [who.int]
- 2. samnicholls.net [samnicholls.net]
- 3. Edta: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. cjchemicals.thomasnet-navigator.com [cjchemicals.thomasnet-navigator.com]
- 5. valudor.com [valudor.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Calcium Disodium EDTA: Applications, Safety and Side Effects [healthline.com]
- 8. cdn.who.int [cdn.who.int]
- 9. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Ca(II)-EDTA Disodium Dihydrate
This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for handling Calcium (II)-EDTA disodium dihydrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling Ca(II)-EDTA disodium dihydrate. The following table summarizes the required and recommended PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields or Goggles | Must be worn at all times in the laboratory to protect against dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Impervious gloves are necessary to prevent skin contact.[2] If dissolved in a solvent, gloves must be resistant to that solvent. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect against accidental spills and contamination of personal clothing.[3][4] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder, especially if dust is generated.[1][3][4] Use an approved/certified respirator or equivalent.[3][4] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area to minimize dust inhalation.[1][5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames as fine dust can be a potential explosion hazard.[3][4]
Storage:
-
Store at room temperature in the original container.[1]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these step-by-step procedures to mitigate risks and ensure environmental compliance.
Spill Response:
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spread of the spill.[5]
-
Clean-up (Small Spills):
-
Clean-up (Large Spills):
-
Wear full protective equipment, including a dust respirator and splash goggles.[3][4]
-
Use a shovel to place the material into a suitable waste disposal container.[3][4]
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system if permissible by local regulations.[3][4]
-
Disposal Plan:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][3]
-
Dispose of the chemical and its container in accordance with all governmental regulations.[5]
-
Do not allow the chemical to enter drains.[9]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. cjchemicals.thomasnet-navigator.com [cjchemicals.thomasnet-navigator.com]
- 2. pccarx.com [pccarx.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. integraclear.com [integraclear.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
